2,4-Difluoro-3-hydroxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXPNZXVSSJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475762 | |
| Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91659-08-4 | |
| Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,4-Difluoro-3-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for 2,4-Difluoro-3-hydroxybenzoic acid, a key intermediate in the development of novel pharmaceuticals. The described methodology follows a six-step reaction sequence commencing with 3,4,5-trifluoronitrobenzene. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in laboratory-scale production.
Core Synthesis Pathway
The synthesis of this compound is achieved through a multi-step process involving methoxylation, reduction, bromination, deamination, cyanation, and a final hydrolysis with concurrent demethylation. The starting material for this pathway is 3,4,5-trifluoronitrobenzene.
Quantitative Data Summary
The following table summarizes the reported yields for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Methoxylation | 3,4,5-Trifluoronitrobenzene | 2,6-Difluoro-4-nitroanisole | Not Reported |
| 2 | Reduction | 2,6-Difluoro-4-nitroanisole | 3,5-Difluoro-4-anisidine | Not Reported |
| 3 | Bromination | 3,5-Difluoro-4-anisidine | 3,5-Difluoro-2-bromo-4-anisidine | 80 |
| 4 | Deamination | 3,5-Difluoro-2-bromo-4-anisidine | 2,6-Difluoro-3-bromoanisole | Not Reported |
| 5 | Cyanation | 2,6-Difluoro-3-bromoanisole | 2,4-Difluoro-3-methoxybenzonitrile | 70 |
| 6 | Hydrolysis & Demethylation | 2,4-Difluoro-3-methoxybenzonitrile | This compound | Not Reported |
Experimental Protocols
Step 1: Methoxylation of 3,4,5-Trifluoronitrobenzene
This initial step involves the selective substitution of a fluorine atom with a methoxy group.
Procedure: In a suitable reaction vessel, 3,4,5-trifluoronitrobenzene is dissolved in anhydrous methanol. Sodium methoxide is added portion-wise while maintaining the reaction temperature between room temperature and the reflux temperature of methanol. The optimal molar ratio of 3,4,5-trifluoronitrobenzene to sodium methoxide is between 1:1.05 and 1:1.3. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield 2,6-Difluoro-4-nitroanisole.
Step 2: Reduction of 2,6-Difluoro-4-nitroanisole
The nitro group of 2,6-Difluoro-4-nitroanisole is reduced to an amine in this step.
Procedure: 2,6-Difluoro-4-nitroanisole is reacted with reduced iron powder in the presence of a catalyst such as ammonium chloride or acetic acid. The optimal ratio of iron powder to 2,6-Difluoro-4-nitroanisole is between 1.2:1 and 2.0:1 by weight. The reaction is typically carried out in a solvent such as aqueous ethanol. The mixture is heated to reflux and the reaction is monitored until completion. After the reaction is complete, the iron sludge is removed by filtration while hot. The filtrate is then concentrated, and the product, 3,5-Difluoro-4-anisidine, is extracted and purified.
Step 3: Bromination of 3,5-Difluoro-4-anisidine
A bromine atom is introduced ortho to the amino group via electrophilic aromatic substitution.
Procedure: To a solution of 3,5-Difluoro-4-anisidine (0.20 mol, 31.8 g) in N,N-dimethylformamide (DMF, 100 mL) at room temperature, a solution of N-bromosuccinimide (NBS, 0.26 mol, 46 g) in DMF (50 mL) is added dropwise with stirring. The optimal molar ratio of NBS to 3,5-Difluoro-4-anisidine is between 1.05:1 and 1.3:1. The reaction mixture is stirred overnight. The reaction mixture is then poured into 500 mL of ice water and extracted with ethyl acetate (4 x 80 mL). The combined organic layers are washed with sodium bicarbonate solution and water, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield 3,5-Difluoro-2-bromo-4-anisidine as a light gray solid (38 g, 80% yield).
Step 4: Deamination of 3,5-Difluoro-2-bromo-4-anisidine
The amino group is removed via a diazotization-reduction sequence.
Procedure: In a reaction flask (Flask A), 3,5-Difluoro-2-bromo-4-anisidine (0.15 mol, 35.7 g) is dissolved in sulfuric acid (7.52 mL) and stirred for 3 hours to form the amine salt. In a separate reaction vessel (Flask B) cooled to 0°C, sodium nitrite (11.4 g) is added in portions to sulfuric acid (61 mL) while keeping the temperature below 20°C. The solution from Flask B is then added to Flask A, maintaining the temperature below 10°C. Following this addition, 85% phosphoric acid (15 mL) is added over 1 hour. The reaction temperature is maintained between 0°C and 80°C. After the reaction is complete, the mixture is poured onto ice and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 2,6-Difluoro-3-bromoanisole.
Step 5: Cyanation of 2,6-Difluoro-3-bromoanisole
The bromine atom is replaced with a cyano group using a copper-mediated reaction.
Procedure: In a reaction flask equipped with a stirrer and thermometer, 2,6-Difluoro-3-bromoanisole (0.13 mol, 28.4 g), dry DMF (100 mL), and cuprous cyanide (CuCN, 0.2 mol, 18 g) are combined. The molar ratio of 2,6-difluoro-3-bromoanisole to cuprous cyanide should be between 1:1.1 and 1:2.0. The mixture is rapidly heated to reflux (80-150°C) and maintained for 3 hours. After cooling, the reaction mixture is filtered. The filtrate is distilled under reduced pressure and the residue is poured into 1 L of ice water. The resulting solid is collected by filtration, washed, and recrystallized from ethyl acetate/petroleum ether to afford 2,4-Difluoro-3-methoxybenzonitrile as an off-white solid (15.3 g, 70% yield).
Step 6: Hydrolysis and Demethylation of 2,4-Difluoro-3-methoxybenzonitrile
The final step involves the simultaneous hydrolysis of the nitrile to a carboxylic acid and the demethylation of the methoxy group to a hydroxyl group.
Procedure: The hydrolysis and demethylation are carried out in a hydrobromic acid solution. The reaction temperature is maintained between 90°C and 140°C. The reaction time is dependent on the concentration of the hydrobromic acid and the reaction temperature. Upon completion of the reaction, the mixture is cooled, and the product, this compound, precipitates out of solution. The solid is collected by filtration, washed with cold water, and dried to yield the final product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a single step in the synthesis, from reaction setup to product isolation.
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-3-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its structural features, including the presence of fluorine atoms and hydroxyl and carboxylic acid functional groups, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its relevance in drug discovery.
Core Physicochemical Properties
A summary of the available quantitative data for this compound and structurally similar compounds is presented below. Direct experimental values for the target compound are limited in the public domain; therefore, data from analogous compounds are provided for comparative purposes.
| Property | This compound | 3,4-Difluoro-2-hydroxybenzoic acid | 4-Fluoro-3-hydroxybenzoic acid | 3,5-Difluoro-4-hydroxybenzoic acid |
| Molecular Formula | C₇H₄F₂O₃[1] | C₇H₄F₂O₃ | C₇H₅FO₃ | C₇H₄F₂O₃ |
| Molecular Weight | 174.10 g/mol [2] | 174.10 g/mol | 156.11 g/mol | 174.10 g/mol |
| CAS Number | 91659-08-4[2] | 189283-51-0 | 51446-31-2 | 74799-63-6 |
| Melting Point | Data not available | 174-177 °C[3] | 214-218 °C[4] | 187-190 °C[5] |
| Boiling Point | Data not available | Data not available | Data not available | 123.6±27.3 °C (Predicted)[5] |
| pKa | Data not available | Data not available | Data not available | Data not available |
| Predicted XlogP | 1.4[1] | Data not available | Data not available | Data not available |
| Solubility | Soluble in ethyl acetate[6] | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard methods applicable to aromatic carboxylic acids.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.[7][8][9][10] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Protocol:
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol if the compound has low aqueous solubility, to a known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration: The base is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11][12][13][14]
Solubility Determination
Solubility is a fundamental property that influences a compound's absorption and distribution in biological systems.
Protocol (Qualitative):
-
Sample Preparation: A small, measured amount of the solid compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of different solvents (e.g., 1 mL of water, ethanol, acetone, 5% aqueous NaOH, 5% aqueous HCl) is added to each test tube.
-
Observation: The tubes are agitated at a constant temperature, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.[15][16][17][18][19] For acidic compounds like this compound, enhanced solubility in basic solutions (e.g., 5% NaOH) is expected due to salt formation.
Relevance in Drug Development
While specific biological activities for this compound are not extensively documented, its role as a key intermediate in the synthesis of potent antimicrobial agents, particularly 3-quinolinecarboxylic acid derivatives, is well-established.[20] The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.
The parent compound, 2,4-dihydroxybenzoic acid, has demonstrated antimicrobial and antiproliferative properties.[21] Furthermore, various derivatives of p-hydroxybenzoic acid exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[22][23][24] This suggests that this compound and its derivatives are promising scaffolds for the development of new therapeutic agents.
Visualizations
Caption: Synthetic pathway for a key intermediate derived from a related difluorobenzoic acid.
Caption: Logical workflow for the determination and application of physicochemical properties.
References
- 1. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0 [chemicalbook.com]
- 4. 4-FLUORO-3-HYDROXYBENZOIC ACID [hqpharmtech.com]
- 5. 3,5-Difluoro-4-hydroxybenzoic acid | CAS#:74799-63-6 | Chemsrc [chemsrc.com]
- 6. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bellevuecollege.edu [bellevuecollege.edu]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. scribd.com [scribd.com]
- 19. chem.ws [chem.ws]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
2,4-Difluoro-3-hydroxybenzoic acid CAS number and molecular structure
An In-depth Technical Guide to 2,4-Difluoro-3-hydroxybenzoic Acid
Introduction
This compound is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring two fluorine atoms and a hydroxyl group on the benzene ring, imparts specific electronic and steric properties that are valuable in drug design and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in the field of drug development. The compound is notably recognized as a key intermediate in the production of novel antibacterial agents.[1]
Core Chemical Information
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 91659-08-4 | [2][3][4] |
| Molecular Formula | C₇H₄F₂O₃ | [4][5] |
| Molecular Weight | 174.10 g/mol | [2][4] |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)F)O)F | [5] |
| InChI Key | AYDXPNZXVSSJRD-UHFFFAOYSA-N | [5] |
| Purity | Typically ≥95% | [2] |
Molecular Structure
The 2D molecular structure of this compound is depicted below, illustrating the arrangement of the carboxyl, hydroxyl, and fluorine functional groups on the benzene ring.
Figure 1. 2D Structure of this compound.
Synthesis Protocol
A documented method for the preparation of this compound involves a multi-step synthesis starting from 3,4,5-trifluoronitrobenzene.[1] This process is outlined below and visualized in the accompanying workflow diagram.
Experimental Workflow for Synthesis
Figure 2. Synthesis workflow for this compound.
Detailed Methodologies
The synthesis involves the following key steps as described in patent CN101020628A[1]:
-
Methoxylation: 3,4,5-Trifluoronitrobenzene is reacted with sodium methoxide in anhydrous methanol. The molar ratio of 3,4,5-trifluoronitrobenzene to sodium methoxide is optimally between 1:1.05 and 1:1.3. The reaction is carried out at a temperature ranging from room temperature to the reflux temperature of the solvent.
-
Reduction: The resulting 2,6-Difluoro-4-nitroanisole is reduced to form 3,5-Difluoro-4-anisidine.
-
Bromination: The amine group in 3,5-Difluoro-4-anisidine directs the bromination to yield 3,5-Difluoro-2-bromo-4-anisidine.
-
Deamination: The amino group is removed via a deamination reaction, typically using hypophosphorous acid. The reaction temperature is maintained between 0°C and 80°C. This step yields 3-Bromo-2,6-difluoroanisole.
-
Cyanation: The bromo-substituted compound undergoes cyanation using cuprous cyanide in an aprotic polar solvent like DMF. The molar ratio of the bromoanisole to cuprous cyanide is between 1:1.1 and 1:2.0. The reaction is heated to a temperature between 80°C and 150°C for 2 to 5 hours.
-
Hydrolysis and Demethylation: The final step involves the hydrolysis of the nitrile group to a carboxylic acid and the demethylation of the methoxy group to a hydroxyl group. This is achieved by heating the compound in a hydrobromic acid solution at a temperature between 90°C and 140°C.
Applications in Drug Development
This compound is a valuable intermediate in the pharmaceutical industry, primarily for the synthesis of fluoroquinolone antibiotics.[6]
-
Antibacterial Agents: It is a key starting material for the preparation of novel antibacterial drugs such as Garenoxacin.[1] Fluoroquinolones are a class of broad-spectrum antibiotics that play a critical role in treating various bacterial infections.
-
3-Quinolinecarboxylic Acid Derivatives: The compound is utilized in the synthesis of various 3-quinolinecarboxylic acid derivatives, which are known for their potent antimicrobial activities against both Gram-positive and Gram-negative bacteria.[6]
Biological Activity Context
While specific studies on the biological activity of this compound itself are not widely published, the broader class of hydroxybenzoic acids and their derivatives are known to exhibit a range of biological effects. These include antimicrobial, anti-inflammatory, and antioxidant properties.[7][8] The presence of fluorine atoms in the molecule can significantly enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug design.
Spectral Data and Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to determine the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H (hydroxyl and carboxyl), C=O (carboxyl), and C-F bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.[3]
For instance, the characterization of a related isomer, 3,4-difluoro-2-hydroxybenzoic acid, involved ¹H-NMR and IR spectroscopy to confirm its structure.[9]
References
- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 91659-08-4|this compound|BLD Pharm [bldpharm.com]
- 4. 91659-08-4 CAS MSDS (2,4-Difluoro-3-hydroxybenzoicacid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0 [chemicalbook.com]
Spectroscopic Profile of 2,4-Difluoro-3-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluoro-3-hydroxybenzoic acid, a valuable intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this guide combines predicted data with experimental data from closely related analogs to offer a robust analytical profile.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition.
Data Presentation
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 175.0201 |
| [M-H]⁻ | 173.0056 |
| [M+Na]⁺ | 197.0021 |
Data sourced from computational predictions.
Experimental Protocol (General)
A typical experimental protocol for obtaining a mass spectrum of a solid sample like this compound would involve the following steps:
-
Sample Preparation: A small amount of the solid sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.
-
Data Acquisition: The sample solution is introduced into the ESI source. The instrument is operated in both positive and negative ion modes to detect various adducts. The mass analyzer (e.g., time-of-flight or quadrupole) is scanned over a relevant m/z range (e.g., 50-500 amu).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of its nuclei, primarily ¹H and ¹³C.
Data Presentation
Experimental NMR data for this compound is not publicly available. However, by analyzing the spectra of similar compounds, such as 3,4-Difluoro-2-hydroxybenzoic acid, we can predict the expected chemical shifts and coupling patterns.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.2 - 7.4 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 8-9 |
| H-6 | 7.0 - 7.2 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 8-9 |
| OH | 9.0 - 11.0 | br s | - |
| COOH | 12.0 - 13.0 | br s | - |
Predicted values are based on the analysis of structurally similar compounds.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-F | 150 - 160 (d, J(C-F) ≈ 240-250 Hz) |
| C-OH | 145 - 155 |
| C-H | 110 - 125 |
| C-COOH | 115 - 125 |
Predicted values are based on the analysis of structurally similar compounds.
Experimental Protocol (General)
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Standard parameters for acquisition, such as pulse sequence, acquisition time, and relaxation delay, are employed. For ¹³C NMR, a proton-decoupled sequence is typically used.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Data Presentation
While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups and data from analogous compounds.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| O-H stretch (Phenol) | 3200 - 3600 | Broad, Medium |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1550 - 1650 | Medium to Strong |
| C-F stretch | 1100 - 1300 | Strong |
| O-H bend | 1300 - 1450 | Medium |
| C-O stretch | 1200 - 1350 | Medium |
Predicted values are based on the analysis of structurally similar compounds.
Experimental Protocol (General)
-
Sample Preparation: For a solid sample, the most common method is using a Potassium Bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned from 4000 to 400 cm⁻¹.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
A generalized workflow for the spectroscopic analysis of a chemical compound.
The Role of 2,4-Difluoro-3-hydroxybenzoic Acid as a Key Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2,4-Difluoro-3-hydroxybenzoic acid, a crucial chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document details its primary synthesis route, experimental protocols derived from patent literature, and its significant role in the production of fluoroquinolone antibiotics, such as Garenoxacin. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a compilation of its chemical properties, synthesis methodologies, and applications.
Introduction
This compound is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two fluorine atoms and a hydroxyl group on the benzoic acid core, imparts specific reactivity and properties that are leveraged in the construction of complex molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This guide focuses on the synthesis and application of this important intermediate.
Physicochemical Properties
While extensive experimental data is not widely available in public literature, the fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₄F₂O₃ |
| Molecular Weight | 174.10 g/mol |
| CAS Number | 91659-08-4 |
| Appearance | Expected to be a solid |
| Predicted XlogP | 1.4 |
| Monoisotopic Mass | 174.01285 Da |
Data sourced from PubChem.
Synthesis Pathway
A key synthetic route for this compound starts from 3,4,5-trifluoronitrobenzene and proceeds through a six-step process involving methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis.[1] This pathway is advantageous as it utilizes readily available starting materials.[1]
Experimental Protocols
The following experimental protocols are based on the procedures outlined in patent CN101020628A.[1] Researchers should adapt these methods with appropriate laboratory safety precautions and optimization studies.
Step 1: Methoxylation of 3,4,5-Trifluoronitrobenzene
-
Reaction: 3,4,5-Trifluoronitrobenzene is reacted with sodium methoxide in methanol to yield 2,6-Difluoro-4-nitroanisole.
-
Procedure: In a suitable reaction vessel, 3,4,5-trifluoronitrobenzene is dissolved in anhydrous methanol. Sodium methoxide (1.05 to 1.3 molar equivalents) is added, and the mixture is stirred at a temperature ranging from room temperature to reflux. The reaction progress is monitored by an appropriate method (e.g., TLC or GC). Upon completion, the solvent is removed, and the residue is worked up to isolate the product.
-
Quantitative Data: The molar ratio of 3,4,5-trifluoronitrobenzene to sodium methoxide is optimized between 1:1.05 and 1:1.3.[1]
Step 2: Reduction of 2,6-Difluoro-4-nitroanisole
-
Reaction: The nitro group of 2,6-Difluoro-4-nitroanisole is reduced to an amino group using iron powder in the presence of a catalyst to form 3,5-Difluoro-4-methoxyaniline.
-
Procedure: 2,6-Difluoro-4-nitroanisole is suspended in an aqueous solution containing a catalyst such as ammonium chloride or acetic acid. Reduced iron powder is added in portions, and the reaction mixture is heated. After the reaction is complete, the mixture is filtered to remove iron residues, and the product is extracted from the filtrate.
Step 3: Bromination of 3,5-Difluoro-4-methoxyaniline
-
Reaction: 3,5-Difluoro-4-methoxyaniline is brominated to yield 2-Bromo-3,5-difluoro-4-methoxyaniline.
-
Procedure: The starting aniline is dissolved in a suitable solvent. A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise while controlling the reaction temperature. The reaction is monitored until completion, followed by an aqueous work-up and purification of the product.
Step 4: Deamination of 2-Bromo-3,5-difluoro-4-methoxyaniline
-
Reaction: The amino group of 2-Bromo-3,5-difluoro-4-methoxyaniline is removed via a deamination reaction to give 1-Bromo-2,4-difluoro-3-methoxybenzene.
-
Procedure: The deamination is carried out using hypophosphorous acid (H₃PO₂).[1] The reaction temperature is maintained between 0 and 80 °C.[1]
Step 5: Cyanation of 1-Bromo-2,4-difluoro-3-methoxybenzene
-
Reaction: The bromo-substituent is replaced with a cyano group using cuprous cyanide (CuCN) in an aprotic polar solvent to produce 2,4-Difluoro-3-methoxybenzonitrile.
-
Procedure: 1-Bromo-2,4-difluoro-3-methoxybenzene is reacted with cuprous cyanide in a solvent like N,N-dimethylformamide (DMF). The reaction is heated to a temperature between 80 and 150 °C for 2 to 5 hours.[1]
-
Quantitative Data: The molar ratio of the bromo-compound to cuprous cyanide is in the range of 1:1.1 to 1:2.0.[1]
Step 6: Hydrolysis and Demethylation of 2,4-Difluoro-3-methoxybenzonitrile
-
Reaction: The nitrile group is hydrolyzed to a carboxylic acid, and the methyl ether is cleaved to a hydroxyl group in a one-pot reaction using hydrobromic acid.
-
Procedure: 2,4-Difluoro-3-methoxybenzonitrile is heated in a hydrobromic acid solution at a temperature between 90 and 140 °C.[1] The reaction time depends on the concentration of the acid and the temperature. Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by filtration and purified, typically by recrystallization.
Role as a Chemical Intermediate in Drug Development
This compound is a key starting material for the synthesis of novel antibacterial agents, most notably Garenoxacin and other 3-quinolinecarboxylic acid derivatives.[1] The quinolone core is a critical pharmacophore in this class of antibiotics, and the specific substitution pattern provided by this intermediate is crucial for the biological activity of the final drug molecule.
References
The Genesis of a Key Fluorinated Intermediate: A Technical History of 2,4-Difluoro-3-hydroxybenzoic Acid
For Immediate Release
Shanghai, China – December 27, 2025 – 2,4-Difluoro-3-hydroxybenzoic acid, a crucial building block in the synthesis of modern pharmaceuticals, has a history rooted in the pursuit of novel therapeutic agents. This technical guide provides an in-depth exploration of its discovery and the evolution of its synthesis, tailored for researchers, scientists, and professionals in drug development. The compound, identified by its CAS Number 91659-08-4, has become indispensable, particularly as a key intermediate in the production of fluoroquinolone antibiotics like Garenoxacin.
Early Synthetic Approaches: The 2,6-Difluorophenol Route
The initial documented synthesis of this compound, as referenced in later patents, emerged from the medicinal chemistry field in the late 1990s. A notable method, highlighted in a 1999 publication in the Journal of Medicinal Chemistry, utilized 2,6-difluorophenol as the starting material. This approach, while effective, was characterized by the high cost of the initial reactant and the use of expensive reagents such as methyl iodide. The synthetic pathway involved a multi-step process including nitration, methylation, reduction, diazotization, and subsequent functional group transformations to yield the desired product. The expense and complexity of this route spurred further research into more economically viable and industrially scalable methods.
A Novel and Economical Pathway: The 3,4,5-Trifluoronitrobenzene Route
In 2007, a significant advancement in the synthesis of this compound was disclosed in Chinese patent CN101020628A. This "novel preparation method" presented a more cost-effective and industrially feasible approach by starting with the readily available and less expensive 3,4,5-trifluoronitrobenzene.[1] This process is distinguished by its mild and safe reaction conditions.[1]
The synthesis involves a six-step sequence:
-
Methoxylation: 3,4,5-Trifluoronitrobenzene is reacted with sodium methoxide to yield 2,6-Difluoro-4-nitroanisole.[1]
-
Reduction: The nitro group of 2,6-Difluoro-4-nitroanisole is reduced to an amine using reduced iron powder, producing 3,5-Difluoro-4-anisidine.[1]
-
Bromination: The aniline derivative is then brominated to introduce a bromine atom, resulting in 3,5-Difluoro-2-bromo-4-anisidine.[1]
-
Deamination: The amino group is removed via a deamination reaction to form 3-Bromo-2,6-difluoroanisole.[1]
-
Cyanation: A cyano group is introduced by reacting the bromo-compound with cuprous cyanide in a polar aprotic solvent.[1]
-
Hydrolysis: The final step involves the hydrolysis of the nitrile and demethylation of the methoxy group in a hydrobromic acid solution to yield the target molecule, this compound.[1]
This innovative route represented a significant step forward in making this key intermediate more accessible for large-scale pharmaceutical production.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound as described in patent CN101020628A.
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1. Methoxylation | 3,4,5-Trifluoronitrobenzene | Sodium Methoxide, Methanol | 2,6-Difluoro-4-nitroanisole | Not specified |
| 2. Reduction | 2,6-Difluoro-4-nitroanisole | Reduced Iron Powder, Pd/C (alternative) | 3,5-Difluoro-4-anisidine | 95% (Pd/C method) |
| 3. Bromination | 3,5-Difluoro-4-anisidine | Bromine, Acetic Acid | 3,5-Difluoro-2-bromo-4-anisidine | 75% |
| 4. Deamination | 3,5-Difluoro-2-bromo-4-anisidine | Sodium Nitrite, Sulfuric Acid | 3-Bromo-2,6-difluoroanisole | 85% |
| 5. Cyanation | 3-Bromo-2,6-difluoroanisole | Cuprous Cyanide, DMF | 2,4-Difluoro-3-methoxybenzonitrile | Not specified |
| 6. Hydrolysis | 2,4-Difluoro-3-methoxybenzonitrile | Hydrobromic Acid | This compound | Not specified |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via the 3,4,5-Trifluoronitrobenzene Route (as per CN101020628A)
Step 1: Methoxylation of 3,4,5-Trifluoronitrobenzene
-
Procedure: 3,4,5-Trifluoronitrobenzene is reacted with sodium methoxide in anhydrous methanol. The molar ratio of 3,4,5-Trifluoronitrobenzene to sodium methoxide is optimized between 1:1.05 and 1:1.3. The reaction is carried out at a temperature ranging from room temperature to the reflux temperature of methanol.
Step 2: Reduction of 2,6-Difluoro-4-nitroanisole
-
Procedure: In a 1L autoclave, 56.7g (0.3 mol) of 2,6-Difluoro-4-nitroanisole, 600ml of methanol, 50ml of dichloromethane, and 5g of 10% Pd/C catalyst are combined. Hydrogenation is carried out at 50°C until hydrogen absorption ceases, and the reaction is continued for an additional hour. After cooling and filtering to recover the catalyst, the filtrate is concentrated under reduced pressure to yield 45g (95% yield) of 3,5-Difluoro-4-anisidine as an off-white solid.[1]
Step 3: Bromination of 3,5-Difluoro-4-anisidine
-
Procedure: In a reaction flask equipped with a stirrer, thermometer, and dropping funnel, 15.9g (0.10 mol) of 3,5-Difluoro-4-anisidine and 75ml of glacial acetic acid are added. A solution of 16g (0.1 mol) of bromine in 25ml of glacial acetic acid is added dropwise over 1.5 hours, maintaining the reaction temperature below 25°C. After the addition, a sodium bisulfite solution is added to quench unreacted bromine. The reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from pure water to obtain 17.8g (75% yield) of 3,5-Difluoro-2-bromo-4-anisidine as a light gray solid.[1]
Step 4: Deamination of 3,5-Difluoro-2-bromo-4-anisidine
-
Procedure: In a reaction flask A, 35.7g (0.15 mol) of 3,5-Difluoro-2-bromo-4-anisidine is dissolved in 7.52ml of sulfuric acid and stirred for 3 hours to form the amine salt. In a separate flask B, 11.4g of sodium nitrite is added in batches to 61ml of sulfuric acid at 0°C, keeping the temperature below 20°C. The solution from flask B is then added to flask A, maintaining the temperature below 10°C. 15ml of 85% phosphoric acid is then added over 1 hour. The mixture is stirred for an additional 2 hours at this temperature. The reaction mixture is then extracted with diethyl ether. The combined ether layers are washed with water until neutral, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 28.4g (85% yield) of 3-Bromo-2,6-difluoroanisole as a light brown liquid.[1]
Step 5: Cyanation of 3-Bromo-2,6-difluoroanisole
-
Procedure: In a reaction flask, 28.4g (0.13 mol) of 3-Bromo-2,6-difluoroanisole, 100ml of dry DMF, and 18g (0.2 mol) of CuCN are combined. The mixture is heated to reflux and reacted for 3 hours. After cooling, the mixture is filtered. The filtrate is distilled under reduced pressure and then poured into 1L of ice water to precipitate the product, 2,4-Difluoro-3-methoxybenzonitrile.[1]
Step 6: Hydrolysis of 2,4-Difluoro-3-methoxybenzonitrile
-
Procedure: The crude 2,4-Difluoro-3-methoxybenzonitrile is hydrolyzed in a hydrobromic acid solution. The reaction is heated at a temperature between 90-140°C. During this step, the nitrile group is hydrolyzed to a carboxylic acid, and the methoxy group is demethylated to a hydroxyl group, yielding the final product, this compound.[1]
Visualizing the Synthetic Advancements
The logical progression of the more recent and economical synthesis of this compound is depicted in the following workflow diagram.
Caption: Synthetic pathway of this compound from 3,4,5-Trifluoronitrobenzene.
The historical development from a more costly to a more economical synthetic route illustrates a common theme in process chemistry, where initial discovery is followed by innovation to enable broader application.
Caption: Evolution of the synthetic routes for this compound.
References
An In-depth Technical Guide to 2,4-Difluoro-3-hydroxybenzoic Acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluoro-3-hydroxybenzoic acid and its structural analogs, focusing on their synthesis, physicochemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, comparative data, and insights into their potential mechanisms of action.
Introduction
Hydroxybenzoic acids and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. This guide focuses on this compound, a fluorinated analog of hydroxybenzoic acid, and explores its chemical characteristics and biological potential, alongside a comparative analysis of its structural analogs.
Physicochemical Properties
The physicochemical properties of this compound and its analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. Key properties are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted XlogP |
| This compound | C₇H₄F₂O₃ | 174.10 | 91659-08-4 | 1.4 |
| 2,4-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 89-86-1 | 1.2 |
| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | C₇H₃ClF₂O₃ | 208.55 | Not readily available | - |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs often involves multi-step chemical reactions. Below are detailed experimental protocols for the synthesis of the core compound and a key structural analog.
Synthesis of this compound
A common route for the synthesis of this compound involves the hydrolysis of a nitrile precursor.[1]
Experimental Protocol:
-
Cyanation: 2,6-Difluoro-3-bromoanisole is reacted with cuprous cyanide (CuCN) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction mixture is heated to a temperature between 80-150°C for 2-5 hours.
-
Hydrolysis and Demethylation: The resulting nitrile is then subjected to hydrolysis and demethylation in a strong acidic solution, such as hydrobromic acid. The reaction is typically carried out at a temperature between 90-140°C.
-
Purification: The final product, this compound, is isolated and purified using standard techniques such as crystallization.
Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid
This analog is a key intermediate for the preparation of antimicrobial 3-quinolinecarboxylic acid drugs.[2]
Experimental Protocol:
-
Nitration: 2,4-Difluoro-3-chlorobenzoic acid is treated with concentrated nitric acid to yield 3-chloro-2,4-difluoro-5-nitrobenzoic acid.
-
Esterification: The nitrobenzoic acid is then esterified, for example, by reaction with ethanol in the presence of an acid catalyst.
-
Reduction: The nitro group of the resulting ester is reduced to an amino group, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
-
Diazotization and Hydrolysis: The amino group is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.
-
Purification: The final product is purified by crystallization.
Biological Activities and In Vitro Evaluation
While specific biological data for this compound is limited in publicly available literature, its structural analogs, particularly 2,4-dihydroxybenzoic acid and its derivatives, have been evaluated for their antimicrobial and antiproliferative activities.[3]
Antimicrobial Activity
Derivatives of 2,4-dihydroxybenzoic acid have shown activity against a range of bacterial and fungal pathogens.[3]
Experimental Protocol (Minimum Inhibitory Concentration - MIC Assay):
-
Preparation of Microbial Suspension: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Antiproliferative Activity
Hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have demonstrated cytotoxic effects against various human cancer cell lines.[3]
Experimental Protocol (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Quantitative Biological Data
The following tables summarize the reported antimicrobial and antiproliferative activities of structural analogs of this compound.
Table 1: Antimicrobial Activity (MIC) of 2,4-Dihydroxybenzoic Acid Derivatives [3]
| Compound/Derivative | E. coli (mg/mL) | P. aeruginosa (mg/mL) | S. aureus (mg/mL) | B. subtilis (mg/mL) | C. albicans (mg/mL) |
| 2,4-Dihydroxybenzoic acid | 2 | 2 | 2 | 2 | 2 |
| Hydrazide-hydrazone derivative 1 | >1 | >1 | 0.25 | 0.5 | >1 |
| Hydrazide-hydrazone derivative 2 | >1 | >1 | 0.5 | 0.5 | >1 |
Table 2: Antiproliferative Activity (IC50) of 2,4-Dihydroxybenzoic Acid [3]
| Cell Line | IC50 (mM) |
| MDA-MB-231 (human breast cancer) | 4.77 |
| MCF-7 (human breast cancer) | Nontoxic |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of related hydroxybenzoic acids, a potential mechanism of action could involve the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs). The diagram below illustrates a generalized experimental workflow for investigating the biological activity of these compounds.
Caption: General experimental workflow for the synthesis and biological evaluation of benzoic acid derivatives.
Based on the known activities of hydroxybenzoic acid derivatives, a plausible mechanism of action for their antiproliferative effects is the disruption of the cell cycle. The following diagram illustrates a simplified representation of the cell cycle and potential points of inhibition by these compounds.
Caption: Potential mechanism of action involving cell cycle checkpoint inhibition.
Conclusion
This compound and its structural analogs represent a promising class of compounds for further investigation in drug discovery. While direct biological data on the parent compound is scarce, the available information on its analogs suggests potential antimicrobial and antiproliferative activities. The synthetic protocols provided herein offer a foundation for the preparation of these compounds for further screening and mechanistic studies. Future research should focus on the systematic evaluation of a library of these analogs to establish clear structure-activity relationships and to identify lead compounds with potent and selective biological activities. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of novel therapeutic agents based on this chemical scaffold.
References
- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid | MDPI [mdpi.com]
Theoretical Exploration of 2,4-Difluoro-3-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of 2,4-Difluoro-3-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental or computational studies on this specific compound, this document leverages a comparative analysis of structurally analogous molecules, including 2,4-dihydroxybenzoic acid and various fluorinated benzoic acid derivatives. By examining reported theoretical data and computational methodologies for these related compounds, this guide offers insights into the probable structural, electronic, and vibrational properties of this compound. Detailed computational protocols are proposed to encourage and guide future theoretical investigations. All quantitative data from analogous compounds are presented in structured tables for clear comparison, and conceptual workflows are visualized using Graphviz diagrams.
Introduction
This compound is a halogenated derivative of salicylic acid with potential applications in drug discovery and as a building block in organic synthesis. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and spectroscopic characteristics of such molecules at an atomic level.
Due to a lack of specific theoretical research on this compound, this guide provides a comparative analysis based on comprehensive theoretical studies of similar molecules. The primary reference compound for this analysis is 2,4-dihydroxybenzoic acid, for which detailed experimental and computational data are available.[1][2][3] Additionally, theoretical studies on other fluorinated benzoic acids provide valuable insights into the effects of fluorine substitution.[4][5][6][7]
Proposed Theoretical Methodology
To investigate the theoretical properties of this compound, a computational protocol based on established methods for similar compounds is proposed. Density Functional Theory (DFT) calculations are recommended due to their balance of accuracy and computational cost.
Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the molecular geometry of this compound. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable method for such calculations, as demonstrated in studies of 2,4-dihydroxybenzoic acid and other benzoic acid derivatives.[3][4] Frequency calculations should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).
Electronic Properties
Key electronic properties can be elucidated through further analysis of the optimized structure.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface is valuable for identifying the electrophilic and nucleophilic sites of the molecule, which is essential for predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, intramolecular charge transfer, and hyperconjugative interactions.
The following diagram outlines the proposed theoretical workflow:
Comparative Analysis of Theoretical Data
The following tables summarize key theoretical data from studies on analogous molecules. This data serves as a benchmark for predicting the properties of this compound.
Geometric Parameters
The tables below present a comparison of selected calculated bond lengths and bond angles for 2,4-dihydroxybenzoic acid and benzoic acid. It is anticipated that the introduction of electron-withdrawing fluorine atoms in this compound will lead to a shortening of the adjacent C-C bonds and a slight elongation of the C-F bonds compared to typical aromatic C-H bonds.
Table 1: Comparison of Calculated Bond Lengths (Å)
| Bond | 2,4-Dihydroxybenzoic Acid (B3LYP/6-311++G(d,p))[3] | Benzoic Acid (B3LYP/6-311++G(d,p))[4] |
| C1-C2 | 1.396 | 1.401 |
| C2-C3 | 1.385 | 1.391 |
| C3-C4 | 1.394 | 1.391 |
| C4-C5 | 1.381 | 1.391 |
| C5-C6 | 1.397 | 1.401 |
| C6-C1 | 1.407 | 1.391 |
| C1-C7 | 1.485 | 1.488 |
| C7=O8 | 1.216 | 1.213 |
| C7-O9 | 1.354 | 1.362 |
| O9-H10 | 0.971 | 0.971 |
Table 2: Comparison of Calculated Bond Angles (°)
| Angle | 2,4-Dihydroxybenzoic Acid (B3LYP/6-311++G(d,p))[3] | Benzoic Acid (B3LYP/6-311++G(d,p))[4] |
| C6-C1-C2 | 118.8 | 119.2 |
| C1-C2-C3 | 121.0 | 120.4 |
| C2-C3-C4 | 119.5 | 120.4 |
| C3-C4-C5 | 120.6 | 119.2 |
| C4-C5-C6 | 120.0 | 120.4 |
| C5-C6-C1 | 120.1 | 120.4 |
| O8=C7-O9 | 123.1 | 122.8 |
| C1-C7-O9 | 113.8 | 113.8 |
| C7-O9-H10 | 107.4 | 106.9 |
Vibrational Frequencies
A detailed vibrational analysis of 2,4-dihydroxybenzoic acid has been performed using DFT calculations.[3] The calculated frequencies, after scaling, show good agreement with experimental FT-IR and FT-Raman spectra. For this compound, the C-F stretching and bending vibrations are expected to appear in the 1400-1000 cm⁻¹ region. The O-H and C=O stretching frequencies will likely be influenced by intramolecular hydrogen bonding.
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2,4-Dihydroxybenzoic Acid (B3LYP/6-311++G(d,p)) [3]
| Assignment | Calculated Frequency |
| O-H stretch (hydroxyl) | 3658, 3591 |
| O-H stretch (carboxyl) | 3570 |
| C-H stretch | 3100-3000 |
| C=O stretch | 1670 |
| C-C stretch (aromatic) | 1620-1400 |
| O-H in-plane bend (hydroxyl) | 1350-1200 |
| C-O stretch (hydroxyl) | 1200-1100 |
| C-O stretch (carboxyl) | 1300-1200 |
Electronic Properties
The HOMO and LUMO energies, and the resulting energy gap, are important indicators of a molecule's electronic behavior. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability.
Table 4: Calculated Electronic Properties of Analogous Molecules
| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 2,4-Dihydroxybenzoic Acid | B3LYP/6-311++G(d,p) | -6.23 | -1.41 | 4.82 | [3] |
| Benzoic Acid | B3LYP/6-311++G(d,p) | -7.14 | -1.36 | 5.78 | Inferred from similar studies[4] |
The presence of two electron-donating hydroxyl groups in 2,4-dihydroxybenzoic acid raises the HOMO energy level compared to benzoic acid, leading to a smaller energy gap. For this compound, the electron-withdrawing fluorine atoms are expected to lower both the HOMO and LUMO energy levels. The net effect on the energy gap will depend on the relative stabilization of these orbitals.
Experimental Protocols for Validation
To validate the theoretical predictions for this compound, a series of experimental investigations would be necessary. The following diagram illustrates a logical experimental workflow.
Synthesis and Crystallization
The synthesis of this compound would likely involve standard aromatic substitution reactions. Following synthesis, purification by recrystallization would be crucial to obtain high-purity single crystals suitable for X-ray diffraction analysis.
Spectroscopic and Structural Characterization
-
FT-IR and FT-Raman Spectroscopy: These techniques would provide the experimental vibrational frequencies to be compared with the scaled theoretical values.
-
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy would confirm the chemical structure and provide data on the electronic environment of the different nuclei.
-
UV-Vis Spectroscopy: This would allow for the determination of the electronic absorption properties, which can be correlated with the calculated HOMO-LUMO energy gap.
-
Single-Crystal X-ray Diffraction: This technique would provide the definitive experimental geometry of the molecule, including bond lengths and angles, for direct comparison with the optimized theoretical structure.
Conclusion
This technical guide has presented a theoretical framework for the study of this compound. By drawing on established computational studies of analogous molecules, we have provided a detailed, albeit predictive, overview of its likely structural and electronic properties. The proposed theoretical and experimental workflows are intended to serve as a roadmap for future research on this and related compounds. A thorough theoretical and experimental investigation of this compound will undoubtedly contribute to a deeper understanding of the impact of fluorine substitution on the properties of benzoic acid derivatives and aid in the rational design of new molecules for various applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. DFT and ab initio study of structure of dyes derived from 2-hydroxy and 2,4-dihydroxy benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A combined experimental and theoretical analysis on molecular structure and vibrational spectra of 2,4-dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Garenoxacin from 2,4-Difluoro-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garenoxacin is a potent des-fluoro(6) quinolone antibiotic with a broad spectrum of antibacterial activity.[1] Its chemical structure features a quinolone core, a cyclopropyl group at the N1 position, a difluoromethoxy group at the C8 position, and a chiral (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl moiety at the C7 position.[1] This document provides detailed application notes and protocols for a plausible synthetic route to Garenoxacin, commencing from the starting material 2,4-Difluoro-3-hydroxybenzoic acid. The synthesis is strategically divided into three principal stages: the formation of the key quinolone core intermediate, the preparation of the isoindole side chain, and the final coupling and elaboration to yield Garenoxacin.[1]
Overall Synthetic Pathway
The synthesis of Garenoxacin is a multi-step process that involves the careful construction of two key fragments followed by their coupling. The overall workflow is depicted below.
Caption: Overall synthetic strategy for Garenoxacin.
Stage 1: Synthesis of the Quinolone Core
The formation of the central quinolone structure, ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a critical phase of the synthesis. This process begins with the modification of the starting material, this compound, to introduce the necessary functionalities for cyclization.
Experimental Workflow: Quinolone Core Synthesis
Caption: Workflow for the synthesis of the quinolone core.
Protocols
Step 1.1: Bromination of this compound
-
Objective: To introduce a bromine atom at the 5-position, which will become the 7-position of the quinolone ring, a crucial handle for the subsequent Suzuki coupling.
-
Protocol:
-
Dissolve this compound in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid at room temperature while stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 5-Bromo-2,4-difluoro-3-hydroxybenzoic acid.
-
Step 1.2: Difluoromethoxylation
-
Objective: To introduce the difluoromethoxy group at the 3-position.
-
Protocol:
-
Suspend 5-Bromo-2,4-difluoro-3-hydroxybenzoic acid in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate.
-
Introduce a difluorometylating agent (e.g., sodium chlorodifluoroacetate) and heat the mixture (e.g., 100-120 °C) for several hours.
-
After cooling, acidify the mixture with an aqueous acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Bromo-2,4-difluoro-3-(difluoromethoxy)benzoic acid.
-
Step 1.3: Formation of Ethyl 2-(5-bromo-2,4-difluoro-3-(difluoromethoxy)benzoyl)acetate
-
Objective: To create the benzoylacetate intermediate necessary for the quinolone ring construction.
-
Protocol:
-
Convert 5-Bromo-2,4-difluoro-3-(difluoromethoxy)benzoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in a suitable solvent like dichloromethane with a catalytic amount of DMF.
-
In a separate flask, prepare a solution of potassium ethyl malonate in a suitable solvent.
-
Slowly add the prepared acid chloride to the potassium ethyl malonate solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an acidic workup followed by extraction with an organic solvent.
-
Purify the crude product, if necessary, to obtain the target benzoylacetate.
-
Step 1.4: Synthesis of the Enaminoacrylate
-
Objective: To prepare the enaminoacrylate, a key precursor for the cyclization step.
-
Protocol:
-
React the benzoylacetate from the previous step with triethyl orthoformate in the presence of acetic anhydride and heat the mixture.
-
Remove the volatile byproducts by distillation.
-
Dissolve the crude intermediate in a solvent like ethanol or dichloromethane and cool to 0 °C.
-
Slowly add cyclopropylamine and stir the reaction at room temperature until the formation of Ethyl 2-(5-bromo-2,4-difluoro-3-(difluoromethoxy)benzoyl)-3-cyclopropylaminoacrylate is complete.
-
Step 1.5: Cyclization to the Quinolone Core
-
Objective: To form the bicyclic quinolone ring system.
-
Protocol:
-
Dissolve the enaminoacrylate in an aprotic solvent such as DMF or DMSO.
-
Add a base, for instance, potassium carbonate or sodium hydride, and heat the reaction mixture (e.g., 50-80 °C).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water and a suitable organic solvent (e.g., ethanol), and dry to yield the final quinolone core.
-
Quantitative Data for Quinolone Core Synthesis
| Step | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1.1 | This compound | Bromine | Glacial Acetic Acid | 85-95% |
| 1.2 | 5-Bromo-2,4-difluoro-3-hydroxybenzoic Acid | Sodium chlorodifluoroacetate, K₂CO₃ | DMF | 70-85% |
| 1.3 | 5-Bromo-2,4-difluoro-3-(difluoromethoxy)benzoic Acid | Thionyl chloride, Potassium ethyl malonate | Dichloromethane | 75-90% |
| 1.4 | Benzoylacetate Intermediate | Triethyl orthoformate, Cyclopropylamine | Acetic anhydride, Ethanol | 80-95% |
| 1.5 | Enaminoacrylate Intermediate | Potassium carbonate | DMF | 90-98% |
Stage 2: Preparation of the Isoindole Moiety
The synthesis of the chiral isoindole side chain, (R)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole, is achieved through a multi-step process starting from a suitable precursor.[1]
Experimental Workflow: Isoindole Moiety Synthesis
Caption: Workflow for the synthesis of the isoindole moiety.
Protocol
-
Objective: To prepare the boronic ester of the isoindole side chain for the Suzuki coupling.
-
Protocol:
-
The synthesis can start from a commercially available or prepared chiral isoindolone precursor, such as (R)-6-bromo-3-methyl-2,3-dihydro-1H-isoindol-1-one.
-
The isoindolone is reduced to the corresponding isoindole using a suitable reducing agent (e.g., borane-tetrahydrofuran complex).
-
The resulting (R)-1-methyl-5-bromo-2,3-dihydro-1H-isoindole is then subjected to a Miyaura borylation reaction.
-
This involves reacting the bromo-isoindole with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like dioxane or DMSO.
-
The reaction is heated until completion, followed by workup and purification to yield the desired boronic ester.
-
Quantitative Data for Isoindole Moiety Synthesis
| Step | Starting Material | Key Reagents | Catalyst | Solvent | Typical Yield |
| 2.1 | (R)-6-bromo-3-methyl-2,3-dihydro-1H-isoindol-1-one | BH₃·THF | - | THF | 80-90% |
| 2.2 | (R)-1-methyl-5-bromo-2,3-dihydro-1H-isoindole | Bis(pinacolato)diboron, KOAc | Pd(dppf)Cl₂ | Dioxane | 75-85% |
Stage 3: Coupling and Final Elaboration
The final stage of the synthesis involves the Suzuki coupling of the quinolone core and the isoindole moiety, followed by hydrolysis of the ester to yield Garenoxacin.[1]
Experimental Workflow: Final Assembly
Caption: Workflow for the final assembly of Garenoxacin.
Protocol
-
Objective: To couple the two key fragments and hydrolyze the ester to obtain the final Garenoxacin product.
-
Protocol:
-
Combine the quinolone core (ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate) and the isoindole boronic ester in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., sodium carbonate or potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the coupling is complete.
-
After cooling, perform an aqueous workup and extract the product, ethyl garenoxacin, with an organic solvent.
-
Purify the coupled product if necessary.
-
Hydrolyze the ester by treating it with an aqueous base (e.g., NaOH) or acid (e.g., HCl) in a suitable solvent like ethanol.
-
After the hydrolysis is complete, neutralize the reaction mixture to precipitate Garenoxacin.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
Quantitative Data for Final Elaboration
| Step | Starting Materials | Catalyst | Base | Solvent | Typical Yield |
| 3.1 | Quinolone Core, Isoindole Moiety | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 70-85% |
| 3.2 | Ethyl Garenoxacin | - | NaOH (aq) | Ethanol | 85-95% |
Conclusion
The synthesis of Garenoxacin from this compound is a challenging but feasible process that requires careful execution of multiple synthetic steps. The key stages involve the strategic construction of a functionalized quinolone core and a chiral isoindole side chain, followed by their efficient coupling. The protocols and data presented in these application notes provide a comprehensive guide for researchers engaged in the synthesis of Garenoxacin and related quinolone antibiotics. Adherence to the described methodologies, with appropriate optimization for scale and specific laboratory conditions, should facilitate the successful synthesis of this important antibacterial agent.
References
Application Notes and Protocols for the Synthesis of a Novel Fluoroquinolone Antibiotic from 2,4-Difluoro-3-hydroxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoroquinolone antibiotics are a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2] The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is amenable to chemical modification at various positions, which has led to the development of several generations of these drugs with improved efficacy and pharmacokinetic properties.[3][4]
This document provides a detailed synthetic pathway and experimental protocols for the synthesis of a novel fluoroquinolone antibiotic, leveraging 2,4-Difluoro-3-hydroxybenzoic acid as a key starting material. This precursor is a valuable intermediate in the synthesis of complex quinolone derivatives.[5][6] The proposed synthesis employs a series of well-established chemical transformations, including the Gould-Jacobs reaction for the formation of the quinolone core, followed by N-alkylation and nucleophilic aromatic substitution to introduce moieties known to be critical for potent antibacterial activity.[1][7]
Proposed Synthetic Pathway
The multi-step synthesis transforms this compound into a potent fluoroquinolone antibiotic. The overall workflow is depicted below.
Caption: Proposed synthetic workflow from this compound to the final fluoroquinolone antibiotic.
Experimental Protocols
Caution: All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Step 1: Synthesis of Methyl 5-amino-2,4-difluoro-3-methoxybenzoate (Amino Intermediate)
This step involves the protection of the hydroxyl and carboxylic acid groups, followed by nitration and subsequent reduction to the amine.
Protocol:
-
Protection: To a solution of this compound (1.0 equiv) in acetone, add potassium carbonate (3.0 equiv). Stir the mixture for 30 minutes at room temperature. Add dimethyl sulfate (2.5 equiv) dropwise and heat the reaction mixture to reflux for 8 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain methyl 2,4-difluoro-3-methoxybenzoate.
-
Nitration: Cool the protected benzoic acid (1.0 equiv) to 0 °C in an ice bath. Slowly add a mixture of fuming nitric acid (1.5 equiv) and concentrated sulfuric acid (3.0 equiv) dropwise, maintaining the temperature below 10 °C. Stir the reaction at 0 °C for 2 hours. Pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2,4-difluoro-5-nitro-3-methoxybenzoate.
-
Reduction: Dissolve the nitro compound (1.0 equiv) in ethanol. Add tin(II) chloride dihydrate (5.0 equiv) and heat the mixture to reflux for 4 hours. Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate until the pH is approximately 8. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the title compound.
| Reagent | Molar Equiv. | Purity | Expected Yield |
| This compound | 1.0 | >98% | - |
| Dimethyl sulfate | 2.5 | >99% | 85-95% (Prot.) |
| Fuming Nitric Acid | 1.5 | >90% | 70-85% (Nitr.) |
| Tin(II) chloride dihydrate | 5.0 | >98% | 80-90% (Red.) |
Table 1: Reagents and expected yields for the synthesis of the amino intermediate.
Step 2: Synthesis of Ethyl 6,8-difluoro-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Quinolone Core)
This protocol is based on the Gould-Jacobs reaction, a classical method for quinolone synthesis.[7][8]
Protocol:
-
Condensation: A mixture of methyl 5-amino-2,4-difluoro-3-methoxybenzoate (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.1 equiv) is heated at 120-130 °C for 2 hours. The ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate is added to a preheated high-boiling solvent such as diphenyl ether (10-15 times the weight of the intermediate) at 250-260 °C. The mixture is heated at this temperature for 30-60 minutes.
-
Isolation: After cooling to room temperature, the reaction mixture is diluted with hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and dried under vacuum to yield the quinolone core.
| Reagent | Molar Equiv. | Purity | Expected Yield |
| Methyl 5-amino-2,4-difluoro-3-methoxybenzoate | 1.0 | >98% | - |
| Diethyl ethoxymethylenemalonate (EMME) | 1.1 | >97% | 75-85% |
| Diphenyl ether (solvent) | - | >99% | - |
Table 2: Reagents and expected yield for the Gould-Jacobs reaction.
Caption: Experimental workflow for the Gould-Jacobs synthesis of the quinolone core.
Step 3: N-Alkylation of the Quinolone Core
This step introduces a cyclopropyl group at the N-1 position, a common feature in many potent fluoroquinolones.
Protocol:
-
Suspend the quinolone core (1.0 equiv) and potassium carbonate (2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add cyclopropyl bromide (1.5 equiv) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the N-alkylated quinolone.
| Reagent | Molar Equiv. | Purity | Expected Yield |
| Quinolone Core | 1.0 | >95% | - |
| Cyclopropyl bromide | 1.5 | >98% | 80-90% |
| Potassium carbonate | 2.0 | >99% | - |
| DMF (solvent) | - | Anhydrous | - |
Table 3: Reagents and expected yield for N-alkylation.
Step 4: Activation of the C-7 Hydroxyl Group and Nucleophilic Aromatic Substitution (SNAr) with Piperazine
The hydroxyl group at C-7 is converted to a triflate, a good leaving group, to facilitate the subsequent SNAr reaction with piperazine.
Protocol:
-
Activation: Dissolve the N-alkylated quinolone (1.0 equiv) in anhydrous dichloromethane. Cool the solution to 0 °C and add pyridine (1.2 equiv). Add triflic anhydride (1.1 equiv) dropwise. Stir the reaction at 0 °C for 1 hour.
-
Substitution: To the reaction mixture, add anhydrous piperazine (3.0 equiv) and continue stirring at room temperature for 12 hours.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the piperazinyl-substituted quinolone.
| Reagent | Molar Equiv. | Purity | Expected Yield |
| N-Alkylated Quinolone | 1.0 | >95% | - |
| Triflic anhydride | 1.1 | >99% | 70-80% (2 steps) |
| Pyridine | 1.2 | Anhydrous | - |
| Piperazine | 3.0 | Anhydrous | - |
Table 4: Reagents and expected yield for C-7 functionalization.
Caption: Simplified mechanism for the nucleophilic aromatic substitution at the C-7 position.
Step 5: Hydrolysis to the Final Fluoroquinolone Antibiotic
The final step is the hydrolysis of the ethyl ester at the C-3 position to the carboxylic acid, which is essential for antibacterial activity.
Protocol:
-
Suspend the piperazinyl-substituted quinolone (1.0 equiv) in a mixture of ethanol and water (1:1).
-
Add sodium hydroxide (3.0 equiv) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and adjust the pH to approximately 7 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the final fluoroquinolone antibiotic.
| Reagent | Molar Equiv. | Purity | Expected Yield |
| Piperazinyl-Quinolone | 1.0 | >95% | - |
| Sodium hydroxide | 3.0 | >98% | 85-95% |
Table 5: Reagents and expected yield for the final hydrolysis step.
Conclusion
The synthetic route detailed in these application notes provides a comprehensive and plausible pathway for the synthesis of a novel fluoroquinolone antibiotic from this compound. The protocols are based on well-established and reliable chemical reactions commonly employed in the synthesis of this class of antibacterial agents. The provided tables and diagrams are intended to facilitate the practical implementation of this synthesis by researchers in the field of drug discovery and development. Further optimization of reaction conditions may be necessary to maximize yields and purity for specific large-scale applications.
References
- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2,4-Difluoro-3-hydroxybenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the multi-step synthesis of 2,4-difluoro-3-hydroxybenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The outlined synthetic pathway begins with 3,4,5-trifluoronitrobenzene and proceeds through methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis.[1] Additionally, general yet detailed protocols for the subsequent derivatization of the target molecule into esters and amides are presented. These derivatives are crucial for expanding the chemical space in drug discovery and developing novel functional materials. All quantitative data, including reaction yields, are summarized for clarity. The logical workflow of the synthesis is illustrated using a Graphviz diagram.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process designed to introduce the desired functional groups at specific positions on the aromatic ring. The following diagram illustrates the synthetic workflow from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound and its derivatives.
| Step No. | Reaction | Starting Material | Product | Reported Yield (%) |
| 1 | Methoxylation | 3,4,5-Trifluoronitrobenzene | 2,6-Difluoro-4-nitroanisole | Not specified |
| 2 | Reduction | 2,6-Difluoro-4-nitroanisole | 3,5-Difluoro-4-methoxyaniline | Not specified |
| 3 | Bromination | 3,5-Difluoro-4-methoxyaniline | 2-Bromo-3,5-difluoro-4-methoxyaniline | 75%[1] |
| 4 | Deamination | 2-Bromo-3,5-difluoro-4-methoxyaniline | 3-Bromo-2,6-difluoroanisole | Not specified |
| 5 | Cyanation | 3-Bromo-2,6-difluoroanisole | 2,4-Difluoro-3-methoxybenzonitrile | Not specified |
| 6 | Hydrolysis & Demethylation | 2,4-Difluoro-3-methoxybenzonitrile | This compound | Not specified |
Experimental Protocols
Synthesis of this compound[1]
This multi-step protocol is based on the synthetic route reported in patent CN101020628A.
Step 1: Methoxylation of 3,4,5-Trifluoronitrobenzene
-
In a round-bottom flask, dissolve sodium methoxide (1.05-1.3 molar equivalents) in anhydrous methanol.
-
To this solution, add 3,4,5-trifluoronitrobenzene (1.0 molar equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,6-difluoro-4-nitroanisole.
Step 2: Reduction to 3,5-Difluoro-4-methoxyaniline
-
Prepare a suspension of iron powder (1.2-2.0 molar equivalents) and ammonium chloride in water.
-
Heat the suspension and add a solution of 2,6-difluoro-4-nitroanisole (1.0 molar equivalent) in a suitable solvent (e.g., ethanol) dropwise.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Filter the hot reaction mixture through celite to remove the iron salts and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure and perform an aqueous work-up to isolate 3,5-difluoro-4-methoxyaniline.
Step 3: Bromination to 2-Bromo-3,5-difluoro-4-methoxyaniline
-
Dissolve 3,5-difluoro-4-methoxyaniline (1.0 molar equivalent) in N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.05-1.3 molar equivalents) portion-wise at room temperature (20-40°C).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain 2-bromo-3,5-difluoro-4-methoxyaniline. A yield of 75% has been reported for this step.[1]
Step 4: Deamination to 3-Bromo-2,6-difluoroanisole
-
Prepare a solution of sodium nitrite in concentrated sulfuric acid at 0°C.
-
In a separate flask, dissolve 2-bromo-3,5-difluoro-4-methoxyaniline in sulfuric acid.
-
Slowly add the aniline solution to the sodium nitrite solution at a temperature below 10°C to form the diazonium salt.
-
Add hypophosphorous acid to the reaction mixture and stir to facilitate the deamination.
-
Perform an aqueous work-up and extract the product with an organic solvent. Dry and concentrate the organic layer to yield 3-bromo-2,6-difluoroanisole.
Step 5: Cyanation to 2,4-Difluoro-3-methoxybenzonitrile
-
In a reaction vessel, combine 3-bromo-2,6-difluoroanisole (1.0 molar equivalent) and copper(I) cyanide (1.1-2.0 molar equivalents) in a polar aprotic solvent such as DMF.[1]
-
Heat the mixture to 80-150°C and stir for 2-5 hours.[1]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to give 2,4-difluoro-3-methoxybenzonitrile.
Step 6: Hydrolysis and Demethylation to this compound
-
Reflux 2,4-difluoro-3-methoxybenzonitrile in a strong acid solution, such as hydrobromic acid.[1]
-
The reaction should be heated to between 90-140°C.[1] This single step achieves both the hydrolysis of the nitrile to a carboxylic acid and the demethylation of the methoxy group to a hydroxyl group.
-
After the reaction is complete (monitor by TLC or LC-MS), cool the mixture, and the product should precipitate.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
Synthesis of this compound Derivatives
3.2.1. General Protocol for Esterification (e.g., Methyl Ester)
A common method for esterification is Fischer esterification.
-
Suspend this compound (1.0 molar equivalent) in the desired alcohol (e.g., methanol, which also acts as the solvent).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or recrystallization.
3.2.2. General Protocol for Amidation
Amide bond formation can be efficiently achieved using coupling agents like EDC and HOBt.
-
In an inert atmosphere, dissolve this compound (1.0 molar equivalent), the desired amine (1.1 molar equivalents), and hydroxybenzotriazole (HOBt) (1.2 molar equivalents) in an anhydrous solvent like dichloromethane (DCM) or DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (2.5 molar equivalents).
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 molar equivalents) portion-wise.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle strong acids (sulfuric acid, hydrobromic acid) and corrosive reagents with extreme care.
-
N-bromosuccinimide (NBS) is a lachrymator and should be handled carefully.
-
Copper(I) cyanide is highly toxic; handle with appropriate containment and have a cyanide quench solution (e.g., bleach) available.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
2,4-Difluoro-3-hydroxybenzoic Acid: A Versatile Scaffold for Potent Therapeutic Agents
FOR IMMEDIATE RELEASE
[City, State] – 2,4-Difluoro-3-hydroxybenzoic acid is emerging as a critical building block in medicinal chemistry, enabling the development of novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles. This versatile scaffold is integral to the synthesis of a new generation of pharmaceuticals, most notably in the creation of advanced antibiotic and anticancer drugs. Its unique structural features, including the strategic placement of fluorine atoms and a hydroxyl group, contribute to improved metabolic stability, binding affinity, and overall bioactivity of the resulting drug molecules.
Researchers and drug development professionals are increasingly leveraging the distinct properties of this compound to design potent and selective inhibitors of various biological targets. One of the most significant applications of this building block is in the synthesis of quinolone antibiotics, such as Garenoxacin, which exhibit broad-spectrum activity against drug-resistant bacterial strains.
Application in Quinolone Antibiotics: The Case of Garenoxacin
Garenoxacin is a prime example of a clinically successful drug that incorporates a derivative of this compound. This fluoroquinolone antibiotic demonstrates potent activity against a wide range of Gram-positive and Gram-negative bacteria by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV. The presence of the difluoro-hydroxyphenyl moiety, derived from this compound, is crucial for its enhanced antibacterial spectrum and improved safety profile.
Quantitative Analysis of Garenoxacin's In Vitro Activity
The following tables summarize the in vitro activity of Garenoxacin against key bacterial pathogens, presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Garenoxacin against Streptococcus pneumoniae
| Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Penicillin-susceptible | 0.12 | 0.12 |
| Penicillin-intermediate | 0.12 | 0.12 |
| Penicillin-resistant | 0.12 | 0.25 |
| Macrolide-resistant | 0.12 | 0.12 |
| Ciprofloxacin-resistant | 1.0 | 2.0 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: In Vitro Activity of Garenoxacin against Staphylococcus aureus
| Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-susceptible | 0.03 | 0.03 |
| Methicillin-resistant | 0.06 | 2.0 |
| Ciprofloxacin-susceptible | 0.015 | 0.03 |
| Ciprofloxacin-resistant | 2.0 | 4.0 |
Table 3: In Vitro Activity of Garenoxacin against Haemophilus influenzae
| Phenotype | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| No QRDR mutations | ≤0.03 | ≤0.03 | ≤0.03 |
| Single GyrA mutation | 0.06 - 0.12 | 0.06 | 0.12 |
| GyrA and ParC mutations | 0.5 - 2.0 | 1.0 | 2.0 |
| Two GyrA and one ParC mutations | ≥4 | 8.0 | 16.0 |
QRDR: Quinolone Resistance-Determining Region
Signaling Pathway and Mechanism of Action
The primary mechanism of action of quinolone antibiotics derived from this compound, such as Garenoxacin, involves the inhibition of bacterial DNA replication. These drugs form a stable complex with DNA and the bacterial enzymes DNA gyrase and topoisomerase IV. This ternary complex traps the enzymes in a state where they have cleaved the DNA but are unable to religate it, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1][2][3][4]
Caption: Mechanism of action of Garenoxacin.
Experimental Protocols
The synthesis of quinolone antibiotics utilizing a this compound-derived core is a multi-step process. Below are representative protocols for key stages of the synthesis, based on established methodologies.
Protocol 1: Synthesis of the Quinolone Core (e.g., 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid)
This protocol describes a general method for constructing the quinolone core, which can be derived from precursors related to this compound.
Materials:
-
Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate
-
Sodium hydride (80%)
-
Anhydrous dioxane
-
Potassium hydroxide
-
Water
-
Hydrochloric acid (semiconcentrated)
Procedure:
-
To a solution of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate (31.9 g) in anhydrous dioxane (100 ml), add 80% sodium hydride (3.44 g) in portions while cooling with an ice bath and stirring.
-
Stir the mixture at room temperature for 30 minutes and then under reflux for 2 hours.
-
Remove the dioxane in vacuo.
-
Suspend the residue (40.3 g) in water (150 ml) and add potassium hydroxide (6.65 g).
-
Reflux the mixture for 1.5 hours.
-
Filter the warm solution and rinse the residue with water.
-
Acidify the filtrate to a pH of 1-2 with semiconcentrated hydrochloric acid while cooling with ice.
-
Filter the resulting precipitate under suction, wash with water, and dry in vacuo at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (27.7 g).[5]
Caption: General synthetic workflow for quinolone antibiotics.
Protocol 2: Coupling of the Quinolone Core with a Side Chain (General Suzuki Coupling)
This protocol outlines a general procedure for the Suzuki coupling reaction, a common method to attach the side chain to the quinolone core.
Materials:
-
Quinolone core with a leaving group (e.g., 7-bromo-quinolone derivative)
-
Side chain boronic ester or acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/Water, DMF)
Procedure:
-
In a reaction vessel, dissolve the quinolone core (1 equivalent) and the side chain boronic ester/acid (1.1-1.5 equivalents) in the chosen solvent system.
-
Add the base (2-3 equivalents) to the mixture.
-
Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final coupled product.
Future Directions
The continued exploration of this compound as a building block holds immense promise for the discovery of new and improved therapeutic agents. Its application is not limited to antibiotics; researchers are also investigating its potential in the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The strategic incorporation of this scaffold allows for fine-tuning of the physicochemical properties of drug candidates, leading to optimized potency, selectivity, and pharmacokinetic profiles. As our understanding of disease pathways deepens, the versatility of this compound will undoubtedly fuel the innovation of next-generation medicines.
References
- 1. In Vitro Activities of Garenoxacin (BMS-284756) against Haemophilus influenzae Isolates with Different Fluoroquinolone Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Susceptibilities to and Bactericidal Activities of Garenoxacin (BMS-284756) and Other Antimicrobial Agents against Human Mycoplasmas and Ureaplasmas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activities of garenoxacin (BMS-284756) against Haemophilus influenzae isolates with different fluoroquinolone susceptibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols: 2,4-Difluoro-3-hydroxybenzoic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-3-hydroxybenzoic acid serves as a critical structural motif in the design and synthesis of advanced therapeutic agents. Its unique electronic and steric properties, arising from the difluoro and hydroxyl substitutions on the benzoic acid core, make it a valuable building block in medicinal chemistry. This scaffold is prominently featured in the development of potent antibacterial agents, most notably the fluoroquinolone class of antibiotics. The incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug, enhancing its efficacy and safety profile.
These application notes provide a comprehensive overview of the utility of the this compound scaffold in drug design, with a focus on its application in the development of the antibacterial agent Garenoxacin. Detailed protocols for relevant biological assays are also provided to facilitate further research and development in this area.
The this compound Scaffold in Garenoxacin
Garenoxacin is a potent, broad-spectrum fluoroquinolone antibiotic that demonstrates the successful application of the this compound scaffold. While the benzoic acid itself is a precursor, its structural elements are incorporated into the quinolone core of Garenoxacin, contributing to its antibacterial activity. Fluoroquinolones are a class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3]
Mechanism of Action: Inhibition of Bacterial DNA Replication
Garenoxacin and other fluoroquinolones exert their bactericidal effects by targeting the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes. By binding to the enzyme-DNA complex, fluoroquinolones stabilize the transient double-strand breaks generated by the enzymes, preventing DNA relegation. This leads to the accumulation of DNA damage and ultimately, cell death.[3]
Caption: Mechanism of action of Garenoxacin.
Quantitative Data: Antibacterial Activity of Garenoxacin
The antibacterial efficacy of Garenoxacin has been extensively evaluated against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | - | - | 0.12 | [4] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | 0.03 | [4] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 2 | [4] |
| Haemophilus influenzae | - | - | ≤0.03 | [4] |
| Moraxella catarrhalis | - | - | ≤0.03 | [4] |
| Escherichia coli | Ciprofloxacin-Susceptible | ≤0.03 | - | [3] |
| Klebsiella spp. | Ciprofloxacin-Susceptible | 0.12 | - | [3] |
| Enterobacter spp. | Ciprofloxacin-Susceptible | 0.12 | - | [3] |
| Salmonella spp. | Ciprofloxacin-Susceptible | 0.06 | - | [3] |
| Shigella spp. | Ciprofloxacin-Susceptible | ≤0.03 | - | [3] |
| Gardnerella vaginalis | - | - | ≤2 | [5] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of an antibacterial agent.
References
- 1. In Vitro Activity of Garenoxacin against Streptococcus pneumoniae Mutants with Characterized Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Pharmacodynamics of Garenoxacin in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of garenoxacin tested against a worldwide collection of ciprofloxacin-susceptible and ciprofloxacin-resistant Enterobacteriaceae strains (1999-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative activity of garenoxacin and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Garenoxacin (BMS 284756) against 108 Clinical Isolates of Gardnerella vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 2,4-Difluoro-3-hydroxybenzoic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of amide derivatives from 2,4-Difluoro-3-hydroxybenzoic acid, a valuable building block in medicinal chemistry. The protocols outlined below are designed to be adaptable for the synthesis of a diverse range of N-substituted amides, which are of significant interest in the development of novel therapeutic agents.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a hydroxyl group, imparts distinct physicochemical properties to its derivatives, influencing their binding affinity to biological targets and their pharmacokinetic profiles. The formation of an amide bond from this carboxylic acid is a fundamental transformation in the generation of compound libraries for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
The reaction of this compound with primary and secondary amines typically proceeds via the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. A variety of coupling reagents can be employed for this purpose, each with its own advantages in terms of reaction efficiency, substrate scope, and minimization of side reactions.
Data Presentation: Amide Coupling Reactions
The following table summarizes common amide coupling methods that can be applied to the reaction of this compound with various amines. The choice of coupling reagent and conditions will depend on the specific properties of the amine, such as its nucleophilicity and steric hindrance.
| Coupling Reagent/Method | Activating Agent | Additive (optional) | Base | Typical Solvent | Temperature (°C) | General Applicability & Notes |
| Carbodiimide | EDC, DCC | HOBt, HOAt | DIPEA, Et₃N | DMF, DCM | 0 to rt | Widely used, cost-effective. HOBt/HOAt can suppress racemization and improve yields. Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. |
| Uronium/Aminium | HATU, HBTU | - | DIPEA, Et₃N | DMF, NMP | rt | Highly efficient and fast reactions. Suitable for sterically hindered amines and less nucleophilic anilines. Can be more expensive. |
| Phosphonium | PyBOP, PyAOP | - | DIPEA | DMF, DCM | rt | Effective for hindered systems and reduces racemization. |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | - | Pyridine, Et₃N | DCM, Toluene | 0 to reflux | Two-step process. Acyl chloride is highly reactive. May not be suitable for sensitive substrates. |
Note: EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCC = N,N'-Dicyclohexylcarbodiimide, HOBt = 1-Hydroxybenzotriazole, HOAt = 1-Hydroxy-7-azabenzotriazole, DIPEA = N,N-Diisopropylethylamine, Et₃N = Triethylamine, DMF = N,N-Dimethylformamide, DCM = Dichloromethane, NMP = N-Methyl-2-pyrrolidone, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, PyAOP = (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, SOCl₂ = Thionyl chloride, (COCl)₂ = Oxalyl chloride.
Experimental Protocols
The following are generalized protocols for the synthesis of amides from this compound. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly efficient, especially for challenging substrates such as sterically hindered or electron-deficient amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Add HATU (1.2 eq) portion-wise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure amide.
Visualizations
Experimental Workflow: Amide Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of N-substituted-2,4-difluoro-3-hydroxybenzamides.
Caption: General workflow for amide synthesis.
Signaling Pathway: Potential Application in Kinase Inhibition
Amide derivatives of substituted benzoic acids are frequently explored as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a synthesized amide could act as an inhibitor of a protein kinase, thereby blocking downstream cellular processes often implicated in diseases like cancer.
Application Notes and Protocols for the Esterification of 2,4-Difluoro-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comparative overview of common esterification methods for 2,4-Difluoro-3-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below cover Fischer-Speier esterification, Steglich esterification, and a method utilizing thionyl chloride, offering a basis for selecting the most appropriate technique for specific research and development needs.
Introduction
This compound is a valuable building block in medicinal chemistry. Its esterification is a fundamental transformation for the synthesis of more complex molecules, such as active pharmaceutical ingredients. The presence of a phenolic hydroxyl group and two electron-withdrawing fluorine atoms on the aromatic ring influences the reactivity of the carboxylic acid and requires careful consideration when choosing an esterification method. This document outlines three effective methods for the synthesis of its esters, providing detailed protocols and a comparison of their key features.
Comparative Data of Esterification Methods
The following table summarizes the key parameters and expected outcomes for different methods of esterifying this compound. This data is compiled from literature reports on analogous compounds and general principles of organic synthesis.
| Method | Alcohol | Reagents/Catalyst | Solvent | Temperature | Typical Reaction Time | Reported Yield (%) |
| Fischer-Speier Esterification | Methanol | Conc. H₂SO₄ | Methanol | Reflux | 4-12 hours | ~85-95 |
| Steglich Esterification | Ethanol | DCC, DMAP | Dichloromethane | 0 °C to RT | 3-12 hours | >90 |
| Thionyl Chloride Method | Methanol | Thionyl Chloride | Methanol | 70 °C | 1 hour | Not specified, but generally high |
Note: Yields are based on reactions with similar substituted benzoic acids and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Fischer-Speier Esterification
This classic method utilizes a strong acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product. It is a cost-effective and straightforward procedure suitable for producing simple alkyl esters.
Protocol for the Synthesis of Methyl 2,4-Difluoro-3-hydroxybenzoate:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in an excess of anhydrous methanol (10-20 eq.).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Steglich Esterification
The Steglich esterification is a mild method that employs a coupling agent, dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP). This method is particularly suitable for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.
Protocol for the Synthesis of Ethyl 2,4-Difluoro-3-hydroxybenzoate:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and ethanol (1.2 eq.) in anhydrous dichloromethane, add a catalytic amount of DMAP (0.1 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add DCC (1.1 eq.) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the precipitated DCU.
-
Extraction: Wash the filtrate with 1M HCl to remove any remaining DMAP and DCC, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
Thionyl Chloride Method
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, which then readily reacts with the alcohol to form the ester.
Protocol for the Synthesis of Methyl 2,4-Difluoro-3-hydroxybenzoate:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in methanol (10-15 eq.) and cool the solution to 0 °C.
-
Reagent Addition: Add thionyl chloride (1.2-1.5 eq.) dropwise to the cooled solution.
-
Reaction: After the addition is complete, heat the mixture at 70 °C for 1 hour.
-
Work-up: Concentrate the reaction mixture in vacuo.
-
Extraction: Take up the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by saturated brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the esterification of this compound and the reaction pathways for the described methods.
Caption: General workflow for the esterification of this compound.
Caption: Simplified reaction pathways for different esterification methods.
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Difluoro-3-hydroxybenzoic Acid for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2,4-Difluoro-3-hydroxybenzoic acid, a key intermediate in the manufacturing of various pharmaceutical compounds. The presented synthesis route is based on a multi-step process starting from 3,4,5-trifluoronitrobenzene, proceeding through methoxylation, reduction, bromination, deamination, cyanation, and final hydrolysis. This guide offers comprehensive experimental procedures, quantitative data, and visual workflows to ensure reproducibility and scalability for pharmaceutical applications.
Introduction
This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including novel antibacterial agents. The precise arrangement of its functional groups makes it an important synthon for creating complex molecular architectures. Ensuring a reliable, scalable, and high-purity supply of this intermediate is critical for drug development and manufacturing. The following protocols outline a robust synthetic pathway amenable to large-scale production, focusing on process safety, efficiency, and final product quality.
Overall Synthetic Pathway
The synthesis of this compound is accomplished through a six-step reaction sequence starting from 3,4,5-trifluoronitrobenzene. The overall workflow is depicted below.
Application Notes and Protocols for the Characterization of 2,4-Difluoro-3-hydroxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4-Difluoro-3-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a hydroxyl group, imparts specific physicochemical properties that can influence its biological activity and application. Accurate and comprehensive characterization is essential to confirm its identity, purity, and stability. These application notes provide detailed protocols for the analytical characterization of this compound using various chromatographic and spectroscopic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 91659-08-4 | [1][2] |
| Molecular Formula | C₇H₄F₂O₃ | [3] |
| Molecular Weight | 174.10 g/mol | [1][2] |
| Appearance | Typically a solid powder | |
| Storage | Sealed in a dry environment, refrigerated (2-8°C) | [2] |
Chromatographic Analysis
Chromatographic methods are fundamental for determining the purity of this compound and for its quantification in various sample matrices.
Reversed-phase HPLC is a robust and widely used technique for the analysis of polar aromatic compounds like hydroxybenzoic acids.[4][5]
Experimental Protocol:
-
Standard Preparation:
-
Prepare a primary stock solution (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent like methanol or acetonitrile.[6]
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[5]
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 10% to 90% B; 15-20 min: 90% B; 20.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at ~255 nm and ~295 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the purity by determining the percentage area of the main peak relative to the total peak area.
-
Quantify the compound by constructing a calibration curve of peak area versus concentration from the standard solutions.
-
GC-MS is a powerful technique for identification based on fragmentation patterns. Due to the low volatility of carboxylic acids, derivatization is required to convert the analyte into a more volatile form. Silylation is a common approach.[6]
Experimental Protocol:
-
Derivatization:
-
In a clean, dry vial, dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Cap the vial tightly and heat at 70 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
-
Data Analysis:
-
Identify the peak for the trimethylsilyl (TMS) derivative of this compound.
-
Analyze the mass spectrum for the molecular ion peak (M+) and characteristic fragmentation patterns. The spectrum of the derivatized 4-hydroxybenzoic acid can serve as a reference for fragmentation behavior.[8]
-
Expected Quantitative Data (GC-MS):
| Analyte | Expected Molecular Ion (m/z) | Key Fragments (m/z) |
| Tris(TMS)-derivative | 390 | M-15 (loss of CH₃), fragments related to loss of TMS groups and COOTMS. |
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation of the molecule.
NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Tetramethylsilane (TMS) can be used as an internal standard.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm the structure. The presence of fluorine will result in complex splitting patterns due to H-F and C-F coupling.
Expected NMR Data (in DMSO-d₆):
| Nucleus | Expected δ (ppm) | Multiplicity & Coupling (J in Hz) | Assignment |
| ¹H | ~13.0 | Broad singlet | -COOH |
| ~10.5 | Broad singlet | Ar-OH | |
| ~7.5-7.8 | Multiplet | Aromatic H | |
| ~7.0-7.3 | Multiplet | Aromatic H | |
| ¹³C | ~165-170 | d or t | -COOH |
| ~150-160 | d, J(C,F) ≈ 240-250 | C-F | |
| ~145-155 | d, J(C,F) ≈ 240-250 | C-F | |
| ~135-145 | s or d | C-OH | |
| ~110-125 | Multiplets | Aromatic C-H | |
| ~100-110 | s or d | Aromatic C-COOH | |
| ¹⁹F | -110 to -140 | Multiplet | Aromatic C-F |
Note: Chemical shifts and coupling constants are estimates based on analogous structures and can vary with solvent and concentration.[9][10]
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (~1 mg) with dry potassium bromide (~100 mg) and pressing it into a transparent disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.[11]
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |
| ~3200 | O-H stretch | Phenolic Hydroxyl |
| ~1700-1670 | C=O stretch | Carboxylic Acid |
| ~1620-1580 | C=C stretch | Aromatic Ring |
| ~1300-1200 | C-O stretch & O-H bend | Carboxylic Acid / Phenol |
| ~1200-1000 | C-F stretch | Aryl Fluoride |
Note: Peak positions are based on data for similar compounds like other hydroxybenzoic and fluorobenzoic acids.[9][12]
UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.01 mg/mL) in a UV-transparent solvent such as methanol or ethanol.[13]
-
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The pH of the solution can affect the spectrum due to the ionization of the acidic and phenolic protons.[14]
Expected UV-Vis Absorption Data (in Methanol):
| Parameter | Expected Value |
| λmax 1 | ~250-260 nm |
| λmax 2 | ~290-300 nm |
Note: Values are estimated based on data for dihydroxybenzoic and fluorobenzoic acids.[13][14]
Visualizations
Diagrams help to visualize the relationships between different analytical procedures and their contribution to the final characterization.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 91659-08-4|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-Hydroxybenzoic acid, 2TMS derivative [webbook.nist.gov]
- 9. 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 2,4-Difluoro-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-difluoro-3-hydroxybenzoic acid as a key starting material in the synthesis of novel heterocyclic compounds, particularly focusing on the generation of quinolone cores. The highly functionalized nature of this benzoic acid derivative makes it a valuable building block for accessing complex molecular architectures with potential therapeutic applications.
Introduction
This compound is a versatile reagent in medicinal chemistry and drug discovery. The presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid on the phenyl ring offers multiple reaction sites for derivatization and cyclization, leading to the formation of a variety of heterocyclic systems. This document outlines the synthetic pathways for creating novel quinolone derivatives, which are a prominent class of heterocyclic compounds known for their broad-spectrum antibacterial activity. The protocols provided are based on established synthetic strategies for analogous compounds and are intended to serve as a guide for researchers in the field.
Synthesis of Quinolone Derivatives
A primary application of this compound and its analogs is in the multi-step synthesis of quinolone-based compounds. The general synthetic strategy involves the protection of the hydroxyl group, followed by a series of condensation and cyclization reactions to construct the quinolone scaffold.
Overall Synthetic Workflow
The logical progression for the synthesis of quinolone derivatives from a substituted hydroxybenzoic acid is depicted below. This workflow outlines the key transformations required to build the core heterocyclic structure.
Caption: Synthetic pathway for quinolone core synthesis.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of a quinolone core from a protected this compound derivative. These protocols are adapted from methodologies reported for structurally similar starting materials.[1]
Protocol 1: Protection of the Hydroxyl Group (Benzylation)
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF, add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Reagent Addition: Add benzyl bromide (1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the benzylated product.
Protocol 2: Condensation with Diethyl Malonate
-
Reaction Setup: Dissolve the protected benzoic acid from Protocol 1 (1.0 eq.) in thionyl chloride (SOCl₂, 5.0 eq.) and reflux for 2 hours to form the acid chloride. Remove excess SOCl₂ under reduced pressure.
-
Reagent Preparation: In a separate flask, prepare a solution of diethyl malonate (1.5 eq.) and magnesium chloride (1.5 eq.) in dry THF.
-
Condensation: Add the freshly prepared acid chloride solution dropwise to the diethyl malonate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Hydrolysis and Decarboxylation
-
Reaction Setup: Dissolve the product from Protocol 2 (1.0 eq.) in a mixture of acetic acid and water (2:1).
-
Reagent Addition: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction Conditions: Reflux the mixture for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the decarboxylated product, which can be used in the next step without further purification.
Protocol 4: Cyclization to form the Quinolone Core
-
Reaction Setup: To the product from Protocol 3 (1.0 eq.), add an excess of ethyl orthoformate and acetic anhydride.
-
Reaction Conditions: Heat the mixture at 120-130 °C for 2 hours.
-
Amine Addition: Cool the mixture and add a primary amine (e.g., cyclopropylamine, 1.1 eq.) and continue stirring at room temperature for 1 hour.
-
Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A) and heat to 240-250 °C for 30 minutes to effect cyclization.
-
Work-up and Purification: Cool the reaction, add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to obtain the crude quinolone ester.
Protocol 5: Ester Hydrolysis and Deprotection
-
Hydrolysis: Suspend the quinolone ester from Protocol 4 in a mixture of acetic acid and hydrochloric acid (1:1) and reflux for 4-6 hours to hydrolyze the ester.
-
Deprotection: For debenzylation, the resulting carboxylic acid can be subjected to catalytic hydrogenation (H₂, Pd/C) in a suitable solvent like ethanol.
-
Isolation: After the reaction is complete, filter the catalyst, and concentrate the solvent. The final quinolone product can be purified by recrystallization.
Data Presentation
The following tables summarize typical yields and characterization data for key intermediates and the final quinolone product, based on analogous syntheses.
Table 1: Summary of Reaction Yields
| Step | Product | Typical Yield (%) |
| 1 | Benzyl 2,4-difluoro-3-(benzyloxy)benzoate | 85-95 |
| 2 | Diethyl 2-(2,4-difluoro-3-(benzyloxy)benzoyl)malonate | 70-80 |
| 3 | Ethyl 2,4-difluoro-3-(benzyloxy)benzoylacetate | 90-95 |
| 4 | Ethyl 1-cyclopropyl-6,8-difluoro-7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 60-70 |
| 5 | 1-Cyclopropyl-6,8-difluoro-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 75-85 |
Table 2: Representative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | MS (m/z) |
| Benzyl 2,4-difluoro-3-(benzyloxy)benzoate | 7.3-7.5 (m, 10H), 7.0-7.2 (m, 2H), 5.3 (s, 2H), 5.2 (s, 2H) | -110 to -140 | [M+H]⁺ expected |
| Ethyl 1-cyclopropyl-6,8-difluoro-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | 8.5 (s, 1H), 7.8 (dd, 1H), 4.3 (q, 2H), 3.5 (m, 1H), 1.2-1.4 (m, 4H), 1.3 (t, 3H) | -115, -145 | [M+H]⁺ expected |
| 1-Cyclopropyl-6,8-difluoro-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 14.5 (s, 1H), 9.8 (s, 1H), 8.8 (s, 1H), 8.0 (dd, 1H), 3.6 (m, 1H), 1.2-1.5 (m, 4H) | -118, -148 | [M+H]⁺ expected |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex heterocyclic molecules, most notably quinolone derivatives. The presented protocols offer a robust pathway to access these important scaffolds. The multi-step synthesis allows for the introduction of various substituents, enabling the generation of diverse compound libraries for biological screening in drug discovery programs. The provided data tables offer a benchmark for expected outcomes in terms of yields and analytical characterization. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluoro-3-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2,4-Difluoro-3-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A prevalent method involves a multi-step synthesis starting from 3,4,5-trifluoronitrobenzene. This process includes methoxylation, reduction of the nitro group, bromination, deamination, cyanation, and subsequent hydrolysis to yield the final product.[1] Another approach starts with 2,4-difluorobenzoic acid, which undergoes nucleophilic substitution with sodium hydroxide in DMSO.[2]
Q2: What are the critical parameters affecting the overall yield?
A2: Key parameters influencing the yield include reaction temperature, choice of solvent, purity of starting materials and reagents, and the efficiency of each intermediate step's purification. For instance, in the cyanation step, the temperature and choice of aprotic polar solvent like DMF are crucial.[1] In reactions involving diazotization, precise temperature control is essential to prevent side reactions.[3]
Q3: Are there any particularly hazardous reagents used in this synthesis?
A3: Some synthetic routes for similar compounds may employ hazardous reagents like n-butyllithium at very low temperatures (-78°C).[3] The route starting from 3,4,5-trifluoronitrobenzene avoids such pyrophoric reagents, offering a safer process.[1] However, handling reagents like cuprous cyanide and hydrobromic acid still requires stringent safety precautions.
Troubleshooting Guide
Problem 1: Low yield in the methoxylation of 3,4,5-trifluoronitrobenzene.
-
Q: My methoxylation reaction is showing low conversion to 2,6-difluoro-4-nitroanisole. What could be the cause?
-
A: Incomplete reaction is a likely cause. Ensure that the molar ratio of sodium methoxide to 3,4,5-trifluoronitrobenzene is optimized, typically between 1.05 and 1.3.[1] Also, verify that the reaction is carried out at a suitable temperature, ranging from room temperature to the reflux temperature of anhydrous methanol, to drive the reaction to completion.[1] The purity of sodium methoxide and the absence of water are also critical.
-
Problem 2: Inefficient reduction of the nitro group.
-
Q: The reduction of 2,6-difluoro-4-nitroanisole is resulting in a low yield of 3,5-difluoro-4-anisidine. How can I improve this?
-
A: The choice of reducing agent and reaction conditions are paramount. While various reducing agents can be used, iron powder in the presence of an acid is a common method. The optimal ratio of iron powder to the nitro compound is typically between 1.2 and 2.0.[1] For other systems, catalytic hydrogenation with Pd/C has been shown to give excellent yields (up to 97%) under optimized hydrogen pressure (0.8-1.0 MPa).[3] Ensure the catalyst is active and the reaction is run for a sufficient duration.
-
Problem 3: Side reactions during bromination.
-
Q: I am observing multiple products in the bromination of 3,5-difluoro-4-anisidine. How can I increase the selectivity?
-
A: The choice of brominating agent and solvent is crucial for selectivity. N-Bromosuccinimide (NBS) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is recommended.[1] The molar ratio of NBS to the aniline should be carefully controlled, ideally between 1.05 and 1.3.[1] Maintaining the reaction temperature between 20-40°C can also help minimize the formation of over-brominated byproducts.[1]
-
Problem 4: Low yield in the final hydrolysis and demethylation step.
-
Q: The conversion of 2,4-difluoro-3-anisole nitrile to the final product is inefficient. What are the optimal conditions?
-
A: This step requires harsh conditions to hydrolyze the nitrile and cleave the methyl ether. The reaction is typically carried out in a strong acid like hydrobromic acid at elevated temperatures, generally between 90-140°C.[1] The reaction time is dependent on the concentration of the acid and the temperature. Ensure the reaction is heated for a sufficient period to allow both transformations to complete.
-
Data Presentation
Table 1: Summary of Optimized Reaction Conditions and Yields for a Related Synthesis.
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nitration | 2,4-difluoro-3-chlorobenzoic acid | Conc. HNO3 | - | High | - | 94 |
| Esterification | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol | H2SO4 | - | - | 86 |
| Reduction | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | H2, 5% Pd/C | - | - | 5 | 97 |
| Diazotization & Hydrolysis | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | NaNO2, H2SO4, H3PO2 | Water | 0 | - | 90 |
| Data adapted from a synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which shares similar reaction steps.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyanation and Hydrolysis
This protocol is based on the synthetic route starting from 3,4,5-trifluoronitrobenzene.[1]
-
Methoxylation: 3,4,5-trifluoronitrobenzene is reacted with sodium methoxide (1.05-1.3 molar equivalents) in anhydrous methanol. The reaction is run at a temperature between room temperature and reflux until completion to yield 2,6-difluoro-4-nitroanisole.
-
Reduction: The resulting 2,6-difluoro-4-nitroanisole is reduced to 3,5-difluoro-4-anisidine using iron powder (1.2-2.0 molar equivalents) in an acidic medium.
-
Bromination: 3,5-difluoro-4-anisidine is brominated using N-Bromosuccinimide (1.05-1.3 molar equivalents) in DMF at 20-40°C to produce 3,5-difluoro-2-bromo-4-anisidine.
-
Deamination: The amino group is removed via diazotization with sodium nitrite in sulfuric acid, followed by treatment with hypophosphorous acid. The reaction is typically carried out at temperatures between 0-80°C.
-
Cyanation: The resulting 3-bromo-2,6-difluoroanisole is reacted with cuprous cyanide (1.1-2.0 molar equivalents) in a polar aprotic solvent such as DMF at 80-150°C for 2-5 hours to yield 2,4-difluoro-3-anisole nitrile.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group and demethylation of the methoxy group by heating in hydrobromic acid at 90-140°C to obtain this compound.
Visualizations
Caption: Synthetic pathway from 3,4,5-trifluoronitrobenzene.
Caption: A logical guide to troubleshooting low reaction yield.
References
Technical Support Center: Purification of 2,4-Difluoro-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2,4-Difluoro-3-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from various stages of the synthesis, including unreacted starting materials, byproducts from side reactions, and degradation products. Potential impurities include:
-
Positional Isomers: Depending on the synthetic route, other isomers of difluoro-hydroxybenzoic acid may be formed. The separation of these isomers can be challenging due to their similar physical properties.
-
Incompletely Reacted Intermediates: If the synthesis involves multiple steps, such as formylation, oxidation, or hydrolysis, residual amounts of the precursors to this compound may be present.
-
Byproducts from Side Reactions: In syntheses involving steps like diazotization and hydrolysis of aminodifluorobenzoic acids, side reactions can lead to the formation of various byproducts that may be difficult to remove.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as unreacted reagents, can be present in the final product.
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is the most commonly cited and practical method for the purification of this compound. A patent for its preparation specifically mentions recrystallization from pure water to obtain the purified product.[2]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from its impurities and for quantitative purity assessment. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. Comparing the obtained spectra with a reference spectrum of pure this compound is essential.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can help in the identification of impurities by providing their molecular weights.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | - The compound is too soluble in the cold solvent.- Too much solvent was used for recrystallization.- Premature crystallization during hot filtration. | - Test different solvent systems. A mixture of solvents might be necessary to achieve the desired solubility profile.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Product Crashes Out of Solution as an Oil or Amorphous Solid | - The solution is supersaturated.- The cooling rate is too fast.- High concentration of impurities. | - Add a small amount of additional hot solvent to the oiled-out mixture and redissolve.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a pre-purification step like an acid-base extraction to remove significant impurities before recrystallization. |
| Colored Impurities Remain in the Final Product | - The impurity co-crystallizes with the product.- The impurity is not effectively removed by the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then try cooling again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
Purity Analysis Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities with the Main Peak in HPLC | - Inadequate chromatographic separation. | - Optimize the mobile phase composition (e.g., change the organic modifier, pH, or gradient profile).- Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18).- Adjust the column temperature. |
| Unidentified Peaks in NMR Spectrum | - Presence of unknown impurities or residual solvents. | - Compare the spectrum with known spectra of potential starting materials and byproducts.- Consult NMR solvent impurity charts to identify residual solvent peaks.- Use 2D NMR techniques (e.g., COSY, HSQC) for more detailed structural elucidation of impurities. |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: Start with deionized water as the solvent, as suggested in the literature.[2] If solubility is an issue, consider mixtures of water with a miscible organic solvent like ethanol or acetone. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (start with a small volume) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound and potential impurities have good absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
Note: This is a general method and may require optimization for your specific sample and impurity profile.
Visualizations
References
Technical Support Center: Synthesis of 2,4-Difluoro-3-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently cited synthetic pathways start from either 3,4,5-trifluoronitrobenzene or through ortho-metalation strategies. A common multi-step route involves the methoxylation of 3,4,5-trifluoronitrobenzene, followed by reduction, bromination, deamination, cyanation, and finally hydrolysis to yield the desired product.[1] Alternative approaches may involve ortho-lithiation or Grignard reagent-based carboxylation of appropriately substituted difluorobenzene derivatives.
Q2: What are the critical control parameters to minimize byproduct formation?
A2: Temperature control is crucial in several steps, particularly during diazotization and nitration reactions, to prevent the formation of phenolic impurities and undesired isomers.[2][3] The purity of starting materials and reagents, as well as maintaining an inert atmosphere for moisture-sensitive reactions like Grignard formation and ortho-lithiation, are also critical for minimizing side reactions.[4][5]
Q3: How can I effectively purify the final product?
A3: Purification of this compound typically involves recrystallization from a suitable solvent system, such as an ethanol-water mixture.[6] Acid-base extraction can be employed to separate the acidic product from non-acidic byproducts. For challenging purifications, column chromatography may be necessary.
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues encountered during the synthesis of this compound, focusing on a common multi-step synthesis from 3,4,5-trifluoronitrobenzene.
Problem 1: Low yield or formation of isomers during the initial methoxylation of 3,4,5-trifluoronitrobenzene.
-
Question: My initial methoxylation step is giving a low yield of 2,6-difluoro-4-nitroanisole, and I am seeing other isomers. What could be the cause and how can I fix it?
-
Answer: The regioselectivity of nucleophilic aromatic substitution on polysubstituted nitrobenzenes can be sensitive to reaction conditions.
-
Potential Cause: The reaction temperature may be too high, or the base (e.g., sodium methoxide) may not be completely dissolved, leading to side reactions or incomplete reaction.
-
Troubleshooting:
-
Ensure the reaction is carried out at the optimal temperature, typically ranging from room temperature to reflux in anhydrous methanol.[1]
-
Use a stoichiometric amount of sodium methoxide to favor substitution at the desired position.
-
Ensure all reagents are anhydrous, as water can interfere with the reaction.
-
-
| Parameter | Recommended Condition | Potential Byproduct(s) |
| Temperature | Room temperature to reflux | Isomeric methoxy-difluoronitrobenzenes |
| Reagents | Anhydrous methanol, Sodium methoxide (1.05–1.3 eq.)[1] | Unreacted starting material |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Products from reaction with atmospheric moisture |
Problem 2: Incomplete reduction of the nitro group or formation of side products.
-
Question: The reduction of 2,6-difluoro-4-nitroanisole is not going to completion, or I am observing byproducts. What are the likely causes and solutions?
-
Answer: The reduction of a nitro group can sometimes be challenging and may lead to side products if not properly controlled.
-
Potential Cause: Inefficient catalyst, insufficient reducing agent, or non-optimal reaction conditions (temperature, pressure).
-
Troubleshooting:
-
Use a fresh, active catalyst such as Palladium on carbon (Pd/C) for hydrogenation.
-
Ensure a sufficient amount of reducing agent is used, for example, iron powder in the presence of an acid or ammonium chloride.[1]
-
Optimize the reaction temperature and pressure if using catalytic hydrogenation.
-
-
| Parameter | Recommended Condition | Potential Byproduct(s) |
| Reducing Agent | Iron powder with acetic acid or NH4Cl[1] | Azoxy, azo, or hydroxylamine intermediates |
| Catalyst (if applicable) | Pd/C | Unreacted starting material |
| Temperature | Controlled heating as per protocol | Products of over-reduction |
Problem 3: Formation of colored impurities and phenolic byproducts during deamination (Sandmeyer Reaction).
-
Question: After the deamination step of 3,5-difluoro-2-bromo-4-anisidine, my product is contaminated with colored impurities and what appears to be a phenol. How can I avoid this?
-
Answer: Diazotization followed by a Sandmeyer-type reaction is a common source of byproducts if not carefully executed.[2][3]
-
Potential Cause: The diazonium salt is unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols.[2][7] Azo coupling with unreacted aniline can lead to colored impurities.[2]
-
Troubleshooting:
-
Maintain a low temperature (0-5 °C) during the formation of the diazonium salt.[2][6]
-
Ensure complete conversion of the aniline to the diazonium salt by using a slight excess of sodium nitrite and adding it slowly.[2]
-
Use a sufficient excess of a strong acid to prevent the starting aniline from acting as a coupling partner.[2]
-
-
| Parameter | Recommended Condition | Potential Byproduct(s) |
| Temperature | 0-5 °C[2][6] | 3,5-difluoro-2-bromo-4-methoxyphenol[2] |
| Reagents | Sodium nitrite (slight excess), strong acid (e.g., H2SO4)[2] | Azo compounds (colored)[2] |
| Addition Rate | Slow, dropwise addition of NaNO2 solution[2] | Tar-like decomposition products[2] |
Problem 4: Low yield and incomplete reaction during the final hydrolysis of 2,4-difluoro-3-methoxybenzonitrile.
-
Question: The final hydrolysis and demethylation step to get this compound is giving a low yield. What can I do to improve it?
-
Answer: The hydrolysis of the nitrile and cleavage of the methyl ether require harsh conditions, and incomplete reaction is a common issue.
-
Potential Cause: Insufficiently strong acid, low reaction temperature, or short reaction time.
-
Troubleshooting:
-
Use a strong acid such as hydrobromic acid for simultaneous hydrolysis and demethylation.[1][6]
-
Ensure the reaction is heated to a sufficiently high temperature (e.g., 90-140 °C) for an adequate amount of time to drive the reaction to completion.[1]
-
Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC) to determine completion.
-
-
| Parameter | Recommended Condition | Potential Byproduct(s) |
| Acid | Concentrated Hydrobromic Acid[1][6] | 2,4-Difluoro-3-hydroxybenzamide (from incomplete hydrolysis) |
| Temperature | 90-140 °C[1] | 2,4-Difluoro-3-methoxybenzoic acid (from incomplete demethylation) |
| Reaction Time | Monitor until completion (e.g., 2-5 hours)[1] | Unreacted 2,4-difluoro-3-methoxybenzonitrile |
Visualizing the Synthetic Pathway and Potential Byproducts
To aid in understanding the synthesis and potential for byproduct formation, the following diagrams illustrate the key reaction steps and where common impurities may arise.
Caption: Synthetic workflow for this compound with potential byproduct formation points.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Improving the Solubility of 2,4-Difluoro-3-hydroxybenzoic Acid for Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2,4-Difluoro-3-hydroxybenzoic acid in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted phenolic acid. Generally, such compounds exhibit low solubility in nonpolar organic solvents and limited solubility in water. Its solubility is expected to be higher in polar organic solvents, particularly those capable of hydrogen bonding.
Q2: In which types of organic solvents is this compound likely to be most soluble?
A2: The compound is expected to be most soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and in polar protic solvents like alcohols (e.g., methanol, ethanol, isopropanol). Ethers and esters are likely to be moderate solvents. A patent document mentions the use of DMF in a reaction involving a similar compound, suggesting its utility as a solvent.
Q3: How does pH influence the solubility of this compound in aqueous solutions?
Q4: Can temperature be used to significantly improve the solubility?
A4: Yes, for most solid solutes, solubility increases with temperature. Heating the solvent while dissolving this compound can significantly increase the amount that goes into solution. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent. For some phenolic compounds, moderate heating to 40–60 °C can improve solubility without causing degradation.[1]
Troubleshooting Guide
Issue 1: The compound is not dissolving sufficiently in my chosen reaction solvent.
-
Question: Have you tried a range of solvents?
-
Answer: The choice of solvent is critical. If you are using a nonpolar or moderately polar solvent, consider switching to a more polar option. A solvent screening experiment is recommended to identify the most suitable solvent for your reaction. Refer to the Expected Solubility Profile table below for guidance.
-
-
Question: Have you tried heating the mixture?
-
Answer: Gently heating the mixture while stirring can enhance the dissolution rate and solubility. Ensure the temperature is well below the boiling point of thesolvent and does not negatively impact the stability of your reactants.
-
-
Question: Is a co-solvent system an option for your reaction?
-
Answer: The addition of a small amount of a good solvent (a co-solvent) in which the compound is highly soluble can significantly increase the overall solubility in a solvent system where it is poorly soluble.
-
Issue 2: The compound precipitates out of solution during the reaction.
-
Question: Is the reaction temperature lower than the temperature at which you dissolved the compound?
-
Answer: If the compound was dissolved at an elevated temperature, a decrease in temperature during the reaction could cause it to precipitate. Maintaining a constant, elevated temperature (if the reaction conditions permit) can prevent this.
-
-
Question: Is a product of the reaction changing the properties of the solvent system?
-
Answer: A change in the composition of the reaction mixture could alter the solubility of your starting material. In such cases, a different primary solvent or a co-solvent system might be necessary.
-
Issue 3: I need to use an aqueous system, but the solubility is very low.
-
Question: Can your reaction be performed under neutral or basic conditions?
-
Answer: Adjusting the pH of the aqueous solution to be above the pKa of the carboxylic acid will convert it to its highly soluble salt form. A weak inorganic base (e.g., sodium bicarbonate, potassium carbonate) or an organic base (e.g., triethylamine) can be used. Be sure to confirm that the resulting salt is compatible with your reaction chemistry.
-
Expected Qualitative Solubility Profile
The following table provides a general guide to the expected solubility of this compound in common organic solvents based on the principles of "like dissolves like" and the known behavior of similar phenolic acids.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance. |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to High | Capable of hydrogen bonding with both the hydroxyl and carboxylic acid groups. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Moderate polarity; can act as hydrogen bond acceptors. |
| Esters | Ethyl acetate | Low to Moderate | Moderate polarity; can act as hydrogen bond acceptors. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Lower polarity and limited ability to engage in hydrogen bonding. |
| Nonpolar Aromatic | Toluene, Benzene | Very Low | Nonpolar nature makes them poor solvents for a polar molecule. |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Low | Nonpolar nature makes them poor solvents for a polar molecule. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
-
Preparation: Add a known volume (e.g., 1 mL) of the selected solvent to a small, sealable vial.
-
Addition of Solute: Add a small, pre-weighed amount of this compound to the vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used.
-
Observation: After equilibration, visually inspect the vial for any undissolved solid.
-
Quantification (Optional): If undissolved solid remains, carefully filter the saturated solution. The concentration of the dissolved solid in the filtrate can then be determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Repeat: Repeat steps 2-5 with increasing amounts of the solute until a saturated solution is obtained (i.e., solid material remains undissolved).
Protocol 2: Improving Solubility with pH Adjustment (for aqueous systems)
-
Dispersion: Disperse a known amount of this compound in water.
-
Base Addition: Slowly add a solution of a suitable base (e.g., 1M NaOH, 1M NaHCO₃) dropwise while monitoring the pH with a calibrated pH meter.
-
Dissolution: Continue adding the base and stirring until the solid completely dissolves.
-
Final pH: Record the pH at which complete dissolution occurs.
-
Reaction Compatibility: Ensure that the final pH and the presence of the salt are compatible with the intended reaction chemistry.
Visual Workflow and Troubleshooting Diagrams
Caption: Workflow for solubility screening and optimization.
Caption: Decision tree for troubleshooting solubility problems.
References
stability issues of 2,4-Difluoro-3-hydroxybenzoic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,4-Difluoro-3-hydroxybenzoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Q2: What are the known incompatibilities of this compound?
The compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and degradation of the material.
Q3: What are the expected thermal decomposition products?
Upon exposure to high temperatures, this compound is expected to decompose, releasing hazardous substances such as carbon oxides (CO, CO₂) and hydrogen fluoride.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change, clumping) | Moisture absorption or degradation. | Store in a desiccator. Ensure the container is tightly sealed. If degradation is suspected, verify purity using a suitable analytical method (e.g., HPLC, NMR). |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Avoid prolonged storage of solutions, especially at room temperature. If solutions must be stored, keep them at low temperatures (2-8 °C) and protected from light. |
| Low yield in a reaction where the compound is a reactant | Instability under reaction conditions. | - pH: Buffer the reaction medium if the compound is sensitive to acidic or basic conditions. - Temperature: Consider running the reaction at a lower temperature. - Solvent: Evaluate the stability of the compound in the chosen solvent. Polar aprotic solvents are generally a good starting point. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. This will help in developing a stability-indicating analytical method. |
Stability Under Stress Conditions (Forced Degradation)
Forced degradation studies are crucial for understanding the intrinsic stability of a compound. While specific data for this compound is limited, the following table outlines the expected stability profile based on its chemical structure and general knowledge of similar compounds. These studies are typically performed to achieve 5-20% degradation.
| Condition | Procedure | Expected Outcome | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48h | Generally stable, but prolonged exposure may lead to minor degradation. | Hydrolysis of functional groups is less likely for this structure under these conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48h | Likely to degrade. The phenolic hydroxyl group is acidic and will be deprotonated, which can increase susceptibility to oxidation. | Increased susceptibility to oxidative degradation. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48h | Likely to degrade due to the presence of the electron-rich aromatic ring and the phenolic hydroxyl group. | Hydroxylation of the aromatic ring, followed by potential ring-opening. |
| Thermal | Solid state at 105 °C for 24-48h | May lead to decarboxylation, especially at higher temperatures. | Loss of CO₂ to form 2,4-difluorophenol. |
| Photochemical | Exposed to UV light (e.g., 254 nm) and visible light in solution for 24-48h | Potential for photodegradation, leading to the formation of various photoproducts. | Complex free-radical mediated pathways. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general workflow for assessing the stability of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal (Solution): Heat the stock solution at 60 °C.
-
Thermal (Solid): Place the solid compound in an oven at 105 °C.
-
Photolytic: Expose the stock solution to UV and visible light.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization (for acidic and basic samples): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Forced Degradation Samples: Inject samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
side reaction mechanisms in the synthesis of fluorinated benzoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of fluorinated benzoic acids. The information is tailored for researchers, scientists, and drug development professionals to help mitigate side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare fluorinated benzoic acids?
A1: The primary methods for synthesizing fluorinated benzoic acids include:
-
Diazotization of Fluorinated Anilines: This classic method involves the conversion of a fluorinated aniline to a diazonium salt, which is then hydrolyzed to the corresponding benzoic acid. It is a versatile method for introducing a carboxylic acid group.
-
Oxidation of Fluorinated Toluenes or Benzaldehydes: The methyl or aldehyde group of a fluorinated precursor can be oxidized to a carboxylic acid using strong oxidizing agents. This is a common and often high-yielding method.[1]
-
Grignard Reaction: A fluorinated aryl halide can be converted to a Grignard reagent, which is then reacted with carbon dioxide to form the benzoic acid. This method is sensitive to moisture but can be very effective.[2]
-
Nucleophilic Aromatic Substitution (SNAr): In some cases, a highly activated aromatic ring with a good leaving group can undergo nucleophilic substitution with a fluoride source to introduce the fluorine atom.
Q2: How does the position of the fluorine atom affect the acidity of benzoic acid?
A2: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group. The effect is most pronounced when the fluorine atom is in the ortho or para position, as it can effectively stabilize the carboxylate anion through resonance and inductive effects.[3]
Q3: What are the key safety precautions to consider when working with fluorinating agents and diazonium salts?
A3: Many fluorinating agents are hazardous and require careful handling in a well-ventilated fume hood. Diazonium salts, particularly benzenediazonium-2-carboxylate, can be explosive when dry and should always be kept wet with solvent.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of fluorinated benzoic acids, categorized by the synthetic method.
Synthesis via Diazotization of Anthranilic Acid
Problem 1: Low yield of 2-fluorobenzoic acid and formation of salicylic acid as a major byproduct.
-
Cause: The diazonium salt intermediate is susceptible to reaction with water (hydroxylation), which leads to the formation of salicylic acid.[5] This is particularly problematic in aqueous media.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous hydrogen fluoride to minimize the presence of water.[5]
-
Solvent Choice: Employ a non-aqueous solvent system, such as methoxyethyl methyl ether with anhydrous hydrogen fluoride and sodium nitrite, to suppress the hydroxylation side reaction.[5][6]
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt and minimize its decomposition.[1][7]
-
Problem 2: Formation of a complex mixture of byproducts that are difficult to separate.
-
Cause: The diazotization of anthranilic acid can lead to the formation of a highly reactive benzyne intermediate through the loss of nitrogen and carbon dioxide from the diazonium salt.[2][5] This intermediate can undergo various side reactions, leading to a complex product mixture.[2][5]
-
Troubleshooting:
-
Strict Reaction Control: Carefully control the temperature and the rate of reagent addition to manage the decomposition of the diazonium salt and minimize benzyne formation.[2]
-
Alternative Synthetic Routes: If benzyne formation is a persistent issue, consider alternative methods such as the oxidation of 2-fluorotoluene.[2]
-
Synthesis via Oxidation of Fluorotoluene
Problem 3: Incomplete oxidation with residual fluorobenzaldehyde and fluorobenzyl alcohol in the product.
-
Cause: The oxidation of the methyl group to a carboxylic acid proceeds through alcohol and aldehyde intermediates. If the oxidizing agent is not strong enough or the reaction conditions are not optimal, the reaction may not go to completion.[2]
-
Troubleshooting:
-
Choice of Oxidizing Agent: Use strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[2]
-
Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. However, be cautious of over-oxidation.[2]
-
Stoichiometry: Ensure a sufficient stoichiometric amount of the oxidizing agent is used.[2]
-
Problem 4: Over-oxidation and cleavage of the aromatic ring.
-
Cause: Harsh reaction conditions can lead to the cleavage of the aromatic ring, forming aliphatic acids and carbon dioxide, which significantly reduces the yield.[5]
-
Troubleshooting:
-
Milder Conditions: Use less aggressive oxidizing agents or milder reaction conditions.
-
Temperature Control: Carefully control the reaction temperature to prevent excessive heat.[5]
-
Stoichiometry Control: Using an excess of the fluorotoluene relative to the oxidizing agent can sometimes help prevent over-oxidation of the desired product.[5]
-
Synthesis via Grignard Reagent
Problem 5: Difficulty in initiating the Grignard reaction.
-
Cause: The carbon-fluorine bond is strong, which can make the formation of a Grignard reagent from a fluoro-aryl halide challenging.[2] Like all Grignard reactions, this synthesis is highly sensitive to moisture.[2]
-
Troubleshooting:
Problem 6: Significant amount of biphenyl impurity in the final product.
-
Cause: Biphenyls can form from the coupling of the Grignard reagent with unreacted aryl halide.[5]
-
Troubleshooting:
-
Slow Addition: Add the solution of the fluoro-aryl halide dropwise to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture.[5]
-
Temperature Control: Avoid high temperatures, as they can favor the formation of the biphenyl byproduct. A gentle reflux is usually sufficient.[5]
-
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Challenges |
| Diazotization | Anthranilic acid | NaNO₂, HF/pyridine or HBF₄ | Moderate | Unstable diazonium intermediate, temperature control is critical.[1] |
| Oxidation | 2-Fluorotoluene | KMnO₄ or CrO₃ | Variable | Harsh conditions, potential for over-oxidation or incomplete reaction.[1] |
| Oxidation | 2-Fluorobenzaldehyde | O₂, Cu(OAc)₂/Co(OAc)₂ | High (up to 95%) | Requires a continuous supply of oxygen and an effective catalyst system.[6] |
| Grignard Reaction | 2-Fluorobromobenzene | Mg, CO₂ | Moderate to High | Sensitive to moisture and air.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid
-
Materials: Anthranilic acid, anhydrous hydrogen fluoride, sodium nitrite, methoxyethyl methyl ether.
-
Procedure:
-
Dissolve anthranilic acid in a suitable solvent such as methoxyethyl methyl ether with anhydrous hydrogen fluoride.[6]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.[1]
-
After the addition is complete, allow the reaction to proceed, which may involve refluxing for a period (e.g., 3 hours).[6]
-
After the reaction, cool the mixture and perform a suitable workup, which may involve extraction and recrystallization to obtain the final product.
-
Protocol 2: Synthesis of 2-Fluorobenzoic Acid via Oxidation of 2-Fluorobenzaldehyde
-
Materials: 2-Fluorobenzaldehyde, Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, water, oxygen.
-
Procedure:
-
In a 15 mL glass reaction tube, add water (2 mL), 2-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.03 mmol), and Co(OAc)₂·4H₂O (0.03 mmol).[1][6]
-
Place the reaction tube in a preheated oil bath at 70 °C and stir for 12 hours.[1][6]
-
After the reaction is complete, cool the mixture. Separate the crude product solid by centrifugation.[6]
-
Wash the solid with water, centrifuge, and dry to a constant weight to yield the final product.[6]
-
Protocol 3: Synthesis of Benzoic Acid via Grignard Reaction (General Procedure)
-
Materials: Bromobenzene, magnesium turnings, anhydrous diethyl ether, dry ice (solid CO₂), hydrochloric acid.
-
Procedure:
-
Ensure all glassware is oven-dried. Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.
-
Once the Grignard reagent has formed, pour the solution over an excess of crushed dry ice with vigorous stirring.
-
After the reaction is complete, hydrolyze the magnesium salt by adding aqueous hydrochloric acid.
-
Extract the benzoic acid with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude product.
-
Purify the product by recrystallization.
-
Reaction Mechanism and Workflow Diagrams
Caption: Mechanism of 2-fluorobenzoic acid synthesis via diazotization and key side reactions.
Caption: Experimental workflow for the oxidation of 2-fluorotoluene to 2-fluorobenzoic acid.
Caption: Mechanism of fluorobenzoic acid synthesis via Grignard reaction and biphenyl side product formation.
References
catalyst selection for efficient synthesis of 2,4-Difluoro-3-hydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2,4-Difluoro-3-hydroxybenzoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scalability, and desired purity. The most common approaches include:
-
Multi-step synthesis from 3,4,5-trifluoronitrobenzene: A lengthy but viable route involving methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis.[1]
-
Carboxylation of a difluorophenol derivative: This can be achieved via a modified Kolbe-Schmitt reaction, a classic method for carboxylating phenols.[2][3][4][5][6]
-
Synthesis from 4-bromo-1-fluoro-2-methoxybenzene: This route offers two main pathways involving copper catalysis: one using copper(I) cyanide for cyanation and another using a copper-catalyzed amination followed by a Sandmeyer reaction.[7]
-
Hydrolysis of a related benzoic acid derivative: For instance, starting from 2,4-difluorobenzoic acid and introducing the hydroxyl group through nucleophilic aromatic substitution.[8]
Q2: Which catalyst system is recommended for the carboxylation step?
A2: The "catalyst" depends on the chosen synthetic route. For direct carboxylation of a phenol, the Kolbe-Schmitt reaction is often employed. In this case, the alkali hydroxide (like potassium hydroxide) and reaction conditions (high temperature and pressure) drive the reaction.[2][4][5] For syntheses involving the introduction of a carboxyl group precursor, such as a nitrile, copper-based catalysts are common. For example, copper(I) cyanide is used for cyanation of aryl halides.[7] Modern approaches also explore palladium-catalyzed carboxylation reactions, though specific examples for this exact molecule are less common in general literature.[9][10]
Q3: I am observing low yields in my Kolbe-Schmitt carboxylation. What are the potential causes and solutions?
A3: Low yields in the Kolbe-Schmitt reaction can stem from several factors:
-
Incomplete phenoxide formation: Ensure the phenol starting material is fully deprotonated. Using a strong base like sodium or potassium hydroxide is crucial. The reaction should be anhydrous as water can interfere.
-
Suboptimal reaction conditions: The temperature and pressure of carbon dioxide are critical. The classical Kolbe-Schmitt reaction requires high pressure (around 100 atm) and temperatures of 125°C or higher.[2][5] The regioselectivity can also be temperature-dependent.[2]
-
Choice of alkali metal: The choice of alkali hydroxide can influence the regioselectivity of the carboxylation (ortho vs. para). For instance, using potassium hydroxide can favor the formation of the para-hydroxybenzoic acid.[2][4][5]
-
Purity of reagents: Ensure all reagents, especially the phenol and carbon dioxide, are of high purity.
Q4: What are the common side reactions to be aware of during the synthesis?
A4: Depending on the synthetic route, several side reactions can occur:
-
In the Kolbe-Schmitt reaction, the formation of isomers (e.g., carboxylation at a different position) is a common issue. The reaction conditions, particularly the choice of cation (Na+ vs. K+), can influence the ortho/para ratio.[2][3]
-
During multi-step syntheses, incomplete reactions at any stage will lead to impurities. For example, in the reduction of a nitro group, incomplete reduction can leave nitro-aromatic impurities.
-
In routes involving cyanation followed by hydrolysis, the hydrolysis of the nitrile to the carboxylic acid may be incomplete, leaving behind the benzonitrile intermediate.
Troubleshooting Guides
Issue 1: Low Yield in Copper-Catalyzed Cyanation
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of the aryl bromide starting material. | Inactive catalyst. | Use freshly purchased, high-purity copper(I) cyanide. Consider preparing the catalyst fresh if possible. |
| Poor solvent choice. | Dimethylformamide (DMF) is a common and effective solvent for this reaction.[1] Ensure the solvent is anhydrous. | |
| Reaction temperature is too low. | The cyanation reaction often requires elevated temperatures, potentially up to reflux.[1] | |
| Formation of significant byproducts. | Presence of oxygen. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Issue 2: Incomplete Hydrolysis and Demethylation
| Symptom | Potential Cause | Suggested Solution |
| Presence of the methoxy intermediate in the final product. | Insufficiently strong acid or short reaction time for demethylation. | Hydrobromic acid (HBr) is effective for both nitrile hydrolysis and demethylation.[7] Ensure a sufficient excess of HBr is used and consider extending the reflux time. |
| Presence of the benzonitrile intermediate. | Incomplete hydrolysis of the nitrile group. | Increase the reaction temperature and/or time for the hydrolysis step. Strong acidic conditions are typically required. |
Experimental Protocols
Protocol 1: Synthesis via Copper-Catalyzed Cyanation and Hydrolysis
This protocol is based on the synthesis from 4-bromo-1-fluoro-2-methoxybenzene.[7]
Step 1: Cyanation of 4-bromo-1-fluoro-2-methoxybenzene
-
To a dried flask under an inert atmosphere, add 4-bromo-1-fluoro-2-methoxybenzene, copper(I) cyanide, and anhydrous DMF.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and pour it into a stirred solution of ferric chloride and hydrochloric acid in water to decompose the copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-fluoro-3-methoxybenzonitrile.
Step 2: Hydrolysis and Demethylation
-
Take the crude 4-fluoro-3-methoxybenzonitrile and add 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux (around 90-100°C) for several hours. Monitor the reaction for the disappearance of the starting material and intermediates.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an aqueous solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.[7]
Protocol 2: Modified Kolbe-Schmitt Carboxylation
This is a general protocol adapted for a difluorophenol precursor.
-
In a high-pressure reactor, dissolve the 2,4-difluorophenol in an appropriate solvent and add a stoichiometric amount of a strong base (e.g., potassium hydroxide) to form the phenoxide.
-
Seal the reactor and pressurize with carbon dioxide to approximately 100 atm.[2][5]
-
Heat the reactor to 125-150°C with vigorous stirring for several hours.
-
After the reaction period, cool the reactor to room temperature and slowly vent the CO2.
-
Transfer the reaction mixture to a beaker and acidify with a strong acid (e.g., concentrated HCl or H2SO4) to a pH of 2-3.[8]
-
A precipitate of the crude product should form.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Catalyst and Reagent Performance
| Synthetic Route | Key Reagent/Catalyst | Typical Yield | Advantages | Disadvantages |
| Multi-step from 3,4,5-trifluoronitrobenzene | Multiple reagents | Overall yield can be moderate to low. | Utilizes a readily available starting material. | Long and complex synthesis with many steps.[1] |
| Copper-Catalyzed Cyanation | Copper(I) Cyanide | Good to high yields for the cyanation step. | Relatively mild conditions for the cyanation. | Use of toxic cyanide. Requires a multi-step process.[7] |
| Kolbe-Schmitt Reaction | KOH / NaOH, high pressure CO2 | Yields can vary, reported up to 73% for a similar compound.[7] | Potentially fewer steps if starting from the corresponding phenol. | Requires high pressure and temperature. Regioselectivity can be an issue.[2][5] |
Visualizations
Caption: Workflow for the synthesis via copper-catalyzed cyanation.
Caption: Key factors influencing the Kolbe-Schmitt reaction outcome.
References
- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Kolbe-Schmitt_reaction [chemeurope.com]
- 6. byjus.com [byjus.com]
- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 8. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Selective C–F bond carboxylation of gem-difluoroalkenes with CO2 by photoredox/palladium dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock [mdpi.com]
troubleshooting guide for the synthesis of Garenoxacin from 2,4-Difluoro-3-hydroxybenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Garenoxacin, a potent fluoroquinolone antibiotic, starting from 2,4-Difluoro-3-hydroxybenzoic acid.
I. Synthetic Pathway Overview
The synthesis of Garenoxacin from this compound is a multi-step process that can be broadly divided into three main stages:
-
Formation of the Quinolone Core: Synthesis of the key intermediate, ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Preparation of the Isoindole Moiety: Synthesis of the (R)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole intermediate.
-
Coupling and Final Steps: Suzuki coupling of the quinolone core and the isoindole moiety, followed by hydrolysis to yield Garenoxacin.
Below is a diagram illustrating the overall workflow for the synthesis of the Garenoxacin quinolone core.
Caption: Workflow for the synthesis of the Garenoxacin quinolone core.
II. Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of the Garenoxacin quinolone core.
Step 1: Difluoromethylation of this compound
Q1: The difluoromethylation reaction is not proceeding to completion, resulting in low yields of 2,4-Difluoro-3-(difluoromethoxy)benzoic acid.
A1: Incomplete reaction is a common issue in difluoromethylation. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the difluoromethylating agent (e.g., sodium chlorodifluoroacetate) is of high purity and has been stored under appropriate conditions to prevent decomposition.
-
Reaction Conditions:
-
Temperature: The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene requires a specific temperature. Ensure the reaction temperature is accurately controlled and maintained throughout the reaction.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF are often used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Base: A suitable base is required to generate the phenoxide, which is the active nucleophile. Ensure the correct stoichiometry of a strong enough base is used.
Experimental Protocol: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
-
To a solution of the phenolic starting material in a suitable anhydrous solvent (e.g., DMF), add a base (e.g., potassium carbonate) and stir the mixture under an inert atmosphere.
-
Add sodium chlorodifluoroacetate to the reaction mixture.
-
Heat the reaction to the specified temperature (typically around 95-120°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Conversion of Carboxylic Acid to Aniline
Q2: The Curtius or Hofmann rearrangement to form 2,4-Difluoro-3-(difluoromethoxy)aniline is giving a low yield or a complex mixture of byproducts.
A2: These rearrangements can be sensitive to reaction conditions and substrate purity. Here are some troubleshooting tips:
-
Purity of the Starting Carboxylic Acid: Ensure the 2,4-Difluoro-3-(difluoromethoxy)benzoic acid is of high purity, as impurities can interfere with the rearrangement.
-
Acyl Azide Formation (for Curtius Rearrangement):
-
Ensure the use of a reliable azidating agent (e.g., diphenylphosphoryl azide - DPPA) and a suitable base.
-
The reaction should be carried out under anhydrous conditions to prevent premature hydrolysis of the acyl azide.
-
-
Rearrangement Conditions:
-
Temperature: The thermal rearrangement of the acyl azide to the isocyanate requires careful temperature control. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to decomposition.
-
Solvent: The choice of solvent is crucial. An inert, high-boiling solvent is typically used for the thermal rearrangement.
-
-
Isocyanate Trapping: The intermediate isocyanate is highly reactive. Ensure the trapping agent (e.g., water for amine formation, or an alcohol for carbamate formation) is added under controlled conditions to prevent the formation of unwanted ureas.
Experimental Protocol: One-Pot Curtius Rearrangement
-
To a solution of the carboxylic acid in an inert solvent (e.g., toluene), add a suitable base (e.g., triethylamine) and diphenylphosphoryl azide (DPPA).
-
Heat the reaction mixture to the appropriate temperature to facilitate the rearrangement of the in-situ formed acyl azide to the isocyanate.
-
After the rearrangement is complete (monitor by IR for the disappearance of the azide peak and appearance of the isocyanate peak), add the trapping nucleophile (e.g., water or an alcohol).
-
Continue to stir the reaction until the isocyanate is fully consumed.
-
Perform an appropriate work-up and purify the desired amine or carbamate product.
Step 3: Gould-Jacobs Quinolone Synthesis
Q3: The Gould-Jacobs cyclization to form the quinolone ring is resulting in a low yield or the formation of regioisomeric byproducts.
A3: The Gould-Jacobs reaction is sensitive to both steric and electronic factors, and the high temperatures required can lead to side reactions.
-
Reaction Temperature: This is a critical parameter. The intramolecular cyclization step typically requires high temperatures (often >250 °C).[1] Insufficient temperature will lead to incomplete cyclization, while excessive heat can cause decomposition. The use of a high-boiling solvent like diphenyl ether is common.[1]
-
Regioselectivity: With a substituted aniline like 2,4-Difluoro-3-(difluoromethoxy)aniline, cyclization can potentially occur at two different positions. The regioselectivity is influenced by both steric hindrance and the electronic nature of the substituents. Careful optimization of reaction conditions may be necessary to favor the desired isomer.
-
Purity of Reactants: Ensure the aniline and the diethyl ethoxymethylenemalonate (DEEM) are pure, as impurities can lead to side reactions and tar formation at high temperatures.
Experimental Protocol: Gould-Jacobs Quinolone Synthesis
-
A mixture of the substituted aniline and diethyl ethoxymethylenemalonate is heated to facilitate the initial condensation and elimination of ethanol.
-
The resulting intermediate is then heated in a high-boiling solvent (e.g., diphenyl ether) to a high temperature (e.g., 250 °C) to induce intramolecular cyclization.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation, filtration, and washing with a suitable solvent.
-
The resulting quinolone ester can then be carried forward to the next step.
Caption: Troubleshooting flowchart for the Gould-Jacobs reaction.
Step 4: Suzuki Coupling
Q4: The Suzuki coupling between the quinolone core and the isoindole boronic ester is giving a low yield, or significant amounts of homocoupling or deboronation byproducts are observed.
A4: Suzuki couplings can be sensitive to the catalyst system, base, and reaction conditions, especially with complex heterocyclic substrates.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For challenging couplings, consider using more active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[2][3]
-
Base: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base should be optimized for the specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The ratio of solvents can affect the solubility of the reactants and the efficiency of the reaction.
-
Oxygen Exclusion: Suzuki reactions are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic ester. Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[2]
-
Protodeboronation: This side reaction, where the boronic ester is replaced by a hydrogen atom, can be a significant issue. It is often promoted by water and a strong base. Using anhydrous conditions or a milder base might be necessary. Converting the boronic acid to a more stable boronic ester (like a pinacol ester) can also help mitigate this problem.[2]
Experimental Protocol: Suzuki Coupling
-
To a reaction vessel, add the quinolone bromide, the isoindole boronic ester, the palladium catalyst, the ligand, and the base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
III. Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Conditions | Potential Issues |
| 1 | Difluoromethylation | This compound, Sodium chlorodifluoroacetate, Base | Anhydrous DMF, 95-120°C | Incomplete reaction, low yield |
| 2 | Aniline Formation | 2,4-Difluoro-3-(difluoromethoxy)benzoic acid, DPPA or NBS/Base | Inert solvent, controlled heating | Low yield, byproduct formation |
| 3 | Gould-Jacobs Reaction | 2,4-Difluoro-3-(difluoromethoxy)aniline, DEEM | High-boiling solvent, >250°C | Low yield, regioisomers, decomposition |
| 4 | Suzuki Coupling | Quinolone bromide, Isoindole boronic ester, Pd catalyst, Ligand, Base | Degassed solvent, inert atmosphere, 80-110°C | Low yield, homocoupling, deboronation |
IV. Final Hydrolysis
The final step in the synthesis of Garenoxacin is the hydrolysis of the ester group on the quinolone core to the corresponding carboxylic acid. This is typically achieved under basic or acidic conditions.
Q5: The final hydrolysis of the ester is incomplete or leads to decomposition of the product.
A5:
-
Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed. The choice depends on the stability of the Garenoxacin molecule to the specific conditions.
-
Reaction Time and Temperature: Monitor the reaction closely to avoid prolonged exposure to harsh conditions that could lead to decomposition.
-
Work-up: Careful neutralization and extraction are necessary to isolate the final product in high purity.
References
methods to reduce impurities in 2,4-Difluoro-3-hydroxybenzoic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 2,4-Difluoro-3-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A prevalent synthetic pathway starts from 3,4,5-trifluoronitrobenzene and involves a multi-step process including methoxylation, reduction of the nitro group, bromination, deamination, cyanation, and finally, hydrolysis to yield this compound.[1] Each of these steps presents potential challenges for impurity formation.
Q2: What are the most critical steps affecting the purity of the final product?
A2: The most critical stages for impurity generation are typically the deamination of the aniline intermediate and the final hydrolysis of the nitrile.[2][3] Incomplete reactions or side reactions during these steps can lead to impurities that are structurally similar to the final product, making purification difficult.
Q3: What analytical techniques are recommended for impurity profiling of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities in substituted benzoic acids.[4][5] Due to the potential for isomeric impurities, using a high-resolution column and developing a gradient elution method is advisable. Mass spectrometry (MS) coupled with HPLC can aid in the identification of unknown impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, based on a common synthetic route.
Experimental Workflow for Synthesis
Caption: A common synthetic workflow for this compound.
Issue 1: Incomplete Hydrolysis of the Nitrile Intermediate
Question: My final product shows a significant peak in the HPLC analysis corresponding to an unknown impurity. The reaction seems to be incomplete. What could be the cause and how can I resolve it?
Answer:
A common impurity in the final step is the unhydrolyzed nitrile intermediate (2,4-difluoro-3-methoxybenzonitrile) or the intermediate amide.[6][7] Incomplete hydrolysis can result from several factors.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | Prolong the reflux time during the hydrolysis step. Ensure the reaction temperature is maintained between 90-140 °C as specified in protocols.[1] |
| Inadequate Acid Concentration | Use a sufficiently concentrated acid, such as 48% hydrobromic acid, to ensure complete hydrolysis of both the nitrile and the methoxy group.[8] |
| Poor Solubility of the Nitrile Intermediate | Ensure vigorous stirring to maximize the contact between the solid nitrile and the acidic solution. The use of a co-solvent can be explored, but care must be taken to avoid unwanted side reactions. |
Experimental Protocol: Hydrolysis of 2,4-difluoro-3-methoxybenzonitrile
-
Combine the crude nitrile intermediate with 48% hydrobromic acid in a round-bottom flask equipped with a reflux condenser.[8]
-
Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol-water).[8]
Issue 2: Presence of Positional Isomers
Question: My product purity is low, and I suspect the presence of isomeric impurities. How can these be formed and minimized?
Answer:
Positional isomers can arise during the electrophilic aromatic substitution steps, particularly during bromination. The directing effects of the fluorine and methoxy substituents on the aromatic ring can lead to the formation of undesired isomers.
Troubleshooting Logic:
Caption: Logic for troubleshooting positional isomer formation.
Minimization and Removal Strategies:
| Strategy | Details |
| Control of Reaction Conditions | Carefully control the temperature during bromination. Lower temperatures often favor the formation of the thermodynamically more stable product. |
| Choice of Brominating Agent | N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, which can help reduce the formation of over-brominated and isomeric byproducts.[1] |
| Purification by Recrystallization | Positional isomers often have different solubilities. A carefully chosen solvent system for recrystallization can effectively separate the desired isomer. Multiple recrystallizations may be necessary.[9][10] |
Issue 3: Byproducts from the Deamination Step
Question: The deamination of 3,5-difluoro-2-bromo-4-methoxyaniline is giving a low yield and a complex mixture of byproducts. How can I improve this step?
Answer:
The diazotization of anilines and subsequent deamination can be a source of various impurities, including phenol derivatives (from reaction with water) and azo compounds.[11]
Optimization of Deamination:
| Parameter | Recommendation |
| Temperature Control | Maintain a low temperature (0-5 °C) during the formation of the diazonium salt to prevent its premature decomposition. |
| Choice of Reducing Agent | Hypophosphorous acid (H₃PO₂) is an effective reagent for the reduction of the diazonium salt to the desired deaminated product.[3] |
| Control of Nitrous Acid | Use a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to the formation of N-nitroso impurities.[11] |
Summary of Potential Impurities and Mitigation Strategies
| Synthetic Step | Potential Impurity | Mitigation Strategy |
| Methoxylation | Unreacted 3,4,5-trifluoronitrobenzene | Ensure complete reaction by monitoring with TLC/HPLC; optimize reaction time and temperature. |
| Nitro Reduction | Incompletely reduced nitro-compound | Use an efficient reduction system (e.g., Fe/NH₄Cl) and monitor for the complete disappearance of the starting material. |
| Bromination | Positional isomers, over-brominated products | Use a selective brominating agent like NBS; control reaction temperature.[1] |
| Deamination | Phenolic byproducts, azo compounds | Maintain low temperature during diazotization; use an appropriate reducing agent like H₃PO₂.[3] |
| Cyanation | Unreacted bromo-intermediate | Ensure the purity of the starting material; use a slight excess of CuCN and sufficient reaction time.[1] |
| Hydrolysis | 2,4-difluoro-3-methoxybenzonitrile (unreacted nitrile), 2,4-difluoro-3-hydroxybenzamide (amide intermediate) | Use concentrated HBr and ensure adequate reflux time and temperature.[1][8] |
This technical support guide provides a starting point for troubleshooting common issues in the synthesis of this compound. For further assistance, detailed analytical characterization of impurities is recommended.
References
- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. longdom.org [longdom.org]
- 5. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Hydroxybenzoic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on bioactive molecules is paramount. This guide provides an objective comparison of fluorinated and non-fluorinated hydroxybenzoic acids, supported by experimental data, to elucidate the impact of fluorine substitution on physicochemical properties and biological activities.
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. Hydroxybenzoic acids, a class of compounds with diverse biological activities, serve as a valuable scaffold for exploring the effects of fluorination. This comparative analysis will delve into the differences in acidity, lipophilicity, solubility, and biological actions such as enzyme inhibition and antioxidant capacity between parent hydroxybenzoic acids and their fluorinated analogs.
Physicochemical Properties: A Quantitative Comparison
The strategic placement of fluorine atoms on the aromatic ring of hydroxybenzoic acids significantly alters their fundamental physicochemical properties. These modifications can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Compound | Structure | pKa | logP | Water Solubility |
| Non-Fluorinated | ||||
| 2-Hydroxybenzoic Acid (Salicylic Acid) | OH-C₆H₄-COOH | 2.97[1] | 2.26 | 2.24 g/L |
| 3-Hydroxybenzoic Acid | OH-C₆H₄-COOH | 4.06[1] | 1.49 | 11.5 g/L |
| 4-Hydroxybenzoic Acid | OH-C₆H₄-COOH | 4.48[1] | 1.58[2] | 5 g/L[3] |
| Fluorinated | ||||
| 5-Fluoro-2-hydroxybenzoic Acid | F-C₆H₃(OH)-COOH | - | - | Slightly soluble[4] |
| 4-Fluoro-2-hydroxybenzoic Acid | F-C₆H₃(OH)-COOH | 2.85 (Predicted)[5] | 1.5 | Soluble in methanol[5] |
| 3-Fluoro-4-hydroxybenzoic Acid | F-C₆H₃(OH)-COOH | 4.23 (Predicted)[6] | - | Slightly soluble[6] |
| 2-Fluoro-4-hydroxybenzoic Acid | F-C₆H₃(OH)-COOH | 3.0 (Predicted) | 1.5[7][8] | Soluble in methanol[7] |
Note: Experimental conditions for solubility and logP can vary, leading to differences in reported values. Predicted values are provided where experimental data was not available.
Biological Activities: A Focus on Enzyme Inhibition and Antioxidant Capacity
Hydroxybenzoic acids and their derivatives are known to exhibit a range of biological effects. This section compares the enzyme inhibitory and antioxidant activities of non-fluorinated and fluorinated analogs.
Enzyme Inhibition
Fluorination can significantly enhance the inhibitory potency and selectivity of enzyme inhibitors. One notable example is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
| Compound | Target Enzyme | IC₅₀ |
| Non-Fluorinated | ||
| Salicylic Acid | COX-1 / COX-2 | >100 µM |
| Fluorinated | ||
| 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | COX-2 mediated PGE₂ production | 0.39 mM[9] |
IC₅₀ values represent the concentration of a compound required to inhibit 50% of the enzyme's activity.
The data indicates that the trifluoromethylated derivative of salicylic acid, HTB, is a significantly more potent inhibitor of COX-2 mediated prostaglandin E2 production than its non-fluorinated parent compound.[9] This highlights the potential of fluorination to improve the anti-inflammatory properties of hydroxybenzoic acids.
Antioxidant Activity
The antioxidant capacity of hydroxybenzoic acids is a key aspect of their biological profile. The ability to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Compound | DPPH IC₅₀ (µM) | ABTS (% Inhibition at 50 µM) |
| Non-Fluorinated | ||
| 2,3-Dihydroxybenzoic Acid | - | 86.40%[8] |
| 2,5-Dihydroxybenzoic Acid | - | 80.11%[8] |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | - | 74.51%[8] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 2.42[8] | 79.50%[8] |
IC₅₀ values represent the concentration required to scavenge 50% of the radicals. For ABTS, the percentage of radical inhibition at a fixed concentration is reported.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for the key experiments cited.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is determined by titrating a solution of the hydroxybenzoic acid of known concentration with a standardized solution of a strong base, such as sodium hydroxide. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared. The test compounds are dissolved in a suitable solvent to create a series of concentrations.
-
Assay Procedure: An aliquot of the test compound solution is mixed with the DPPH solution in a 96-well plate or a cuvette. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Cyclooxygenase (COX) Inhibition Assay
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compound in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Calculation: The percentage of inhibition of PGE₂ production is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC₅₀ value is determined from the resulting dose-response curve.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 2,4-Difluoro-3-hydroxybenzoic Acid Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of dedicated studies on the comparative biological activities of a series of 2,4-Difluoro-3-hydroxybenzoic acid derivatives. While research exists on various fluorinated and hydroxylated benzoic acid analogues, a direct comparison of esters, amides, or other derivatives specifically stemming from the this compound core is not presently available. This guide, therefore, aims to provide a framework for such a comparison by examining related compounds and outlining the methodologies typically employed in these evaluations. In the absence of direct data, this report will present a comparative analysis of a well-studied class of related compounds, the alkyl esters of 4-hydroxybenzoic acid (parabens), to illustrate the format and depth of a typical comparison guide.
Introduction to Hydroxybenzoic Acid Derivatives in Drug Discovery
Hydroxybenzoic acids and their derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound represents a promising scaffold for the development of novel therapeutic agents. However, the exploration of its derivatives appears to be a nascent field of research.
Illustrative Comparison: Antimicrobial Activity of p-Hydroxybenzoic Acid Esters (Parabens)
To demonstrate the structure of a comparative guide, we present data on the antimicrobial activity of a series of alkyl esters of p-hydroxybenzoic acid, commonly known as parabens. These compounds are widely used as preservatives in cosmetics, pharmaceuticals, and food products.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Parabens
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various parabens against common microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Alkyl Chain | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Methylparaben | -CH₃ | 1000-8000 | 500-4000 | 2000-16000 | 500-4000 |
| Ethylparaben | -C₂H₅ | 500-4000 | 250-2000 | 1000-8000 | 250-2000 |
| Propylparaben | -C₃H₇ | 125-1000 | 62.5-500 | 250-2000 | 125-1000 |
| Butylparaben | -C₄H₉ | 62.5-500 | 31.25-250 | 125-1000 | 62.5-500 |
Note: The range of MIC values reflects variations reported across different studies and testing conditions.
Structure-Activity Relationship (SAR) of Parabens
The antimicrobial activity of parabens is directly correlated with the length of the alkyl chain. As the chain length increases from methyl to butyl, the lipophilicity of the molecule increases, which is believed to enhance its ability to penetrate microbial cell membranes and disrupt essential cellular processes. This trend is evident in the decreasing MIC values with increasing alkyl chain length, indicating higher potency.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., paraben derivatives)
-
Microbial strains (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compounds are prepared in the appropriate broth medium directly in the wells of the 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader.
Mandatory Visualizations
Diagrams are essential for visualizing experimental workflows and logical relationships.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship of Parabens
Caption: Structure-Activity Relationship of Parabens.
Conclusion and Future Directions
While this guide provides a template for comparing the biological activities of this compound derivatives, the lack of specific experimental data for this class of compounds highlights a significant research gap. Future studies should focus on the synthesis of a library of these derivatives, including esters, amides, and other analogues, and their systematic evaluation in a range of biological assays. Such research would be invaluable for understanding their structure-activity relationships and unlocking their potential as novel therapeutic agents. Researchers in the field of medicinal chemistry are encouraged to explore this promising chemical space.
A Comparative Guide to HPLC Method Validation for the Purity of 2,4-Difluoro-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2,4-Difluoro-3-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of a specific, publicly validated method for this compound, this guide synthesizes a robust, representative reversed-phase HPLC (RP-HPLC) method based on established analytical practices for similar aromatic carboxylic and fluorinated acids.[1] This guide also presents a comparative analysis with alternative analytical techniques, supported by typical experimental data to inform method selection and validation strategies.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity. A well-validated HPLC method is crucial for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.
Representative RP-HPLC Method for Purity Determination
This section outlines a typical RP-HPLC method suitable for the purity analysis of this compound and its potential process-related impurities.
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-30 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
HPLC Method Validation Summary
The following table summarizes the typical validation parameters and acceptance criteria for the representative HPLC method, in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]
| Validation Parameter | Typical Acceptance Criteria | Representative Data |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the main peak. | Peak purity of the analyte peak is greater than 99.5%. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. | r² = 0.9995 over a range of 0.5-1.5 mg/mL. |
| Range | 80% to 120% of the test concentration. | 0.8 mg/mL to 1.2 mg/mL. |
| Accuracy (% Recovery) | 98.0% to 102.0% recovery for the active substance.[4] | Mean recovery of 99.8% across three concentration levels. |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[4] | Repeatability RSD = 0.5%. Intermediate Precision RSD = 1.2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.05 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1.[2] | 0.15 µg/mL. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). | All results within system suitability requirements under varied conditions. |
Comparison with Alternative Analytical Methods
While HPLC is the standard for purity analysis of many pharmaceuticals, other techniques can provide complementary or, in some cases, primary data.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase.[5] | High resolution and sensitivity for non-volatile and thermally labile compounds.[5] Well-established for purity and impurity quantification. | Requires reference standards for impurity identification and quantification. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | Excellent for analyzing volatile impurities like residual solvents. | Not suitable for non-volatile or thermally labile compounds without derivatization.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[5] | Provides detailed structural information for both the main compound and impurities. Quantitative NMR (qNMR) can determine absolute purity without a specific reference standard.[5] | Lower sensitivity compared to chromatographic methods.[5] Higher instrumentation cost. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency and low sample/reagent consumption. | Can have lower reproducibility compared to HPLC. |
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationship between key validation parameters.
Conclusion
The presented representative RP-HPLC method, when fully validated, is a robust and reliable approach for determining the purity of this compound. The choice of analytical methodology should always be guided by the specific requirements of the analysis, considering factors such as the nature of potential impurities and the intended use of the material. For comprehensive characterization, a combination of chromatographic and spectroscopic techniques is often the most effective strategy.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for 2,4-Difluoro-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate molecular structures with high confidence. This guide offers a comparative analysis of the expected spectroscopic data for 2,4-Difluoro-3-hydroxybenzoic acid, a compound of interest in medicinal chemistry due to the prevalence of fluorinated motifs in modern pharmaceuticals.
Comparative Spectroscopic Data
The following tables summarize the experimental spectroscopic data for key analogs of this compound. This comparative approach allows for the prediction of the spectral features of the target molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 3,4-Difluoro-2-hydroxybenzoic acid | DMSO-d₆ | 6.94-7.01 (m, 1H, Ar-H), 7.64-7.68 (m, 1H, Ar-H)[1] |
| 3-Fluoro-4-hydroxybenzoic acid | - | (Data not fully available in search results) |
| 3,4-Dihydroxybenzoic acid | D₂O | 6.927 (d, J=8.2 Hz, 1H), 7.378 (d, J=2.1 Hz, 1H), 7.418 (dd, J=8.2, 2.1 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data of this compound Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3,4-Dihydroxybenzoic acid | D₂O | 118.11, 119.63, 125.24, 131.38, 146.06, 150.03, 177.93 |
| 3-Fluorobenzoic acid | Acetone | 116.0 (d, J=22.9 Hz), 120.4 (d, J=21.4 Hz), 125.9 (d, J=3.1 Hz), 131.0 (d, J=7.5 Hz), 133.4 (d, J=7.2 Hz), 162.7 (d, J=243.8 Hz), 166.0 |
| 4-Fluorobenzoic acid | Acetone | 115.4 (d, J=22.2 Hz), 127.0 (d, J=2.9 Hz), 132.3 (d, J=9.5 Hz), 165.1 (d, J=250.8 Hz), 166.1 |
Table 3: ¹⁹F NMR Spectroscopic Data of Fluorobenzoic Acid Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 3-Fluorobenzoic acid | Acetone | -114.14 |
| 4-Fluorobenzoic acid | Acetone | -107.96 |
Table 4: Infrared (IR) Spectroscopic Data of this compound Analogs
| Compound | Sample Prep | Key Vibrational Frequencies (cm⁻¹) |
| 3,4-Difluoro-2-hydroxybenzoic acid | KBr | 3208.9 (O-H), 1654.1 (C=O), 1625.7 (C=C, aromatic), 1315.2 (C-O)[1] |
| 4-Hydroxybenzoic acid | KBr | ~3465 (O-H), ~1673 (C=O) |
Table 5: Mass Spectrometry (MS) Data of Hydroxybenzoic Acid Analogs
| Compound | Ionization | [M-H]⁻ (m/z) | Key Fragmentation Ions (m/z) |
| 3,4-Dihydroxybenzoic acid | ESI | 153.0193 | 109.0292 ([M-H-CO₂]⁻) |
| 2-Hydroxybenzoic acid | ESI | 137 | 93 ([M-H-CO₂]⁻) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are typically short. A wide spectral width may be necessary initially to locate the signals.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.
Infrared (IR) Spectroscopy
KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF, Orbitrap) via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Negative ion mode is often suitable for acidic compounds like carboxylic acids. High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass and elemental composition.
-
Fragmentation Analysis (MS/MS): To obtain further structural information, select the molecular ion ([M-H]⁻ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for Spectroscopic Structural Confirmation.
Caption: Relationship between techniques and derived information.
References
comparing the efficacy of different synthetic routes to 2,4-Difluoro-3-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to 2,4-Difluoro-3-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency, safety, and scalability of production are critical considerations in drug development. This document details the methodologies, presents quantitative data for each step, and offers a visual representation of the synthetic pathways to aid in laboratory-scale synthesis and process development.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached from different starting materials and synthetic strategies. Here, we compare a multi-step route starting from 3,4,5-trifluoronitrobenzene and a proposed route involving ortho-lithiation of a protected 2,4-difluorophenol.
Data Presentation
| Parameter | Route 1: From 3,4,5-Trifluoronitrobenzene [1] | Route 2: From 2,4-Difluorophenol (Proposed) |
| Starting Material | 3,4,5-Trifluoronitrobenzene | 2,4-Difluorophenol |
| Number of Steps | 6 | 3 |
| Key Reactions | Methoxylation, Reduction, Bromination, Deamination, Cyanation, Hydrolysis | Protection, Ortho-lithiation, Carboxylation, Deprotection |
| Overall Yield | Data not fully available | Data not available for the complete sequence |
| Purity | Not explicitly stated | Not available |
| Key Reagents | Sodium methoxide, Iron, NBS, Sodium nitrite, Cuprous cyanide, Hydrobromic acid | Methoxymethyl chloride, sec-Butyllithium, Dry Ice (CO2), Acid |
| Reaction Conditions | Ranging from room temperature to 150°C | Involves very low temperatures (-75°C) |
| Advantages | Utilizes relatively inexpensive starting materials.[1] | Potentially shorter route. |
| Disadvantages | Multi-step process with several intermediates. | Requires cryogenic conditions and use of hazardous organolithium reagents. |
Experimental Protocols
Route 1: Synthesis from 3,4,5-Trifluoronitrobenzene[1]
This synthetic pathway involves a six-step sequence to yield this compound.
Step 1: Methoxylation to 2,6-Difluoro-4-nitroanisole
-
In a suitable reactor, 3,4,5-trifluoronitrobenzene is reacted with sodium methoxide in anhydrous methanol. The reaction is typically carried out at a temperature ranging from room temperature to the reflux temperature of the solvent.
Step 2: Reduction to 3,5-Difluoro-4-anisidine
-
2,6-Difluoro-4-nitroanisole is reduced using iron powder in the presence of a catalyst such as ammonium chloride or acetic acid.
Step 3: Bromination to 3,5-Difluoro-2-bromo-4-anisidine (Yield: 75%) [1]
-
3,5-Difluoro-4-anisidine is treated with N-bromosuccinimide (NBS) in an aprotic polar solvent like DMF. The reaction is conducted at a temperature between 20-40°C. After the reaction, the mixture is poured into ice water to precipitate the product, which is then filtered and recrystallized.
Step 4: Deamination to 3-Bromo-2,6-difluoroanisole (Yield: 85%)
-
The 3,5-Difluoro-2-bromo-4-anisidine is diazotized using sodium nitrite in sulfuric acid at a temperature below 20°C. The resulting diazonium salt is then deaminated using hypophosphorous acid.
Step 5: Cyanation to 2,4-Difluoro-3-methoxyphenylnitrile (Yield: 70%) [1]
-
3-Bromo-2,6-difluoroanisole is reacted with cuprous cyanide (CuCN) in a dry aprotic polar solvent such as DMF. The mixture is heated to reflux (around 80-150°C) for 2-5 hours. The product is isolated by filtration and recrystallization.
Step 6: Hydrolysis to this compound
-
The 2,4-Difluoro-3-methoxyphenylnitrile is hydrolyzed and demethylated in a one-pot reaction using a strong acid like hydrobromic acid. The reaction is heated at a temperature between 90-140°C.
Route 2: Proposed Synthesis from 2,4-Difluorophenol via Ortho-lithiation
This proposed route offers a potentially shorter synthesis, though it involves cryogenic temperatures and organolithium reagents. The specific application to this compound is based on analogous syntheses of related compounds.[2]
Step 1: Protection of 2,4-Difluorophenol
-
2,4-Difluorophenol is protected as its methoxymethyl (MOM) ether by reacting it with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane.
Step 2: Ortho-lithiation and Carboxylation (Yields for a related reaction: 83% for lithiation, 75% for carboxylation) [2]
-
The protected 2,4-difluoro-1-(methoxymethoxy)benzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -75°C under an inert atmosphere.
-
A solution of sec-butyllithium in a non-polar solvent is added dropwise to effect ortho-lithiation at the position between the two fluorine atoms.
-
The resulting aryllithium species is then quenched by pouring it over crushed dry ice (solid CO2).
-
The reaction is warmed to room temperature and acidified to yield the MOM-protected this compound.
Step 3: Deprotection
-
The MOM protecting group is removed by treatment with a strong acid (e.g., HCl) in a protic solvent like methanol or water to afford the final product, this compound.
Visualization of Synthetic Pathways
Caption: Route 1: Multi-step synthesis from 3,4,5-Trifluoronitrobenzene.
Caption: Route 2: Proposed synthesis via ortho-lithiation of 2,4-Difluorophenol.
References
In Vitro Efficacy of Compounds Derived from 2,4-Difluoro-3-hydroxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of compounds synthesized from the precursor molecule, 2,4-Difluoro-3-hydroxybenzoic acid. The primary focus of this guide is the fluoroquinolone antibiotic, Garenoxacin, a key therapeutic agent derived from this starting material. Limited in vitro studies on other derivatives of this compound are publicly available, highlighting a potential area for future research.
Garenoxacin: A Potent Antimicrobial Agent
Garenoxacin is a des-F(6)-quinolone antibiotic that has demonstrated broad-spectrum in vitro activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy has been compared extensively with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin.
Comparative Antimicrobial Activity
The in vitro potency of Garenoxacin is typically assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the comparative MIC values (in mg/L) of Garenoxacin and other fluoroquinolones against several clinically relevant bacterial species.
Table 1: In Vitro Activity against Gram-Positive Bacteria
| Microorganism | Garenoxacin MIC₉₀ (mg/L) | Ciprofloxacin MIC₉₀ (mg/L) | Levofloxacin MIC₉₀ (mg/L) | Moxifloxacin MIC₉₀ (mg/L) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.03[1][2] | - | - | - |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 2[1][2] | - | - | - |
| Streptococcus pneumoniae | 0.12[1][2] | > MIC of Garenoxacin[1][2] | > MIC of Garenoxacin[1][2] | > MIC of Garenoxacin[1][2] |
| Streptococcus pyogenes | 0.25[1][2] | - | - | - |
| Enterococcus faecalis | 0.25[3] | - | - | - |
Table 2: In Vitro Activity against Gram-Negative Bacteria
| Microorganism | Garenoxacin MIC₉₀ (mg/L) | Ciprofloxacin MIC₉₀ (mg/L) | Levofloxacin MIC₉₀ (mg/L) | Moxifloxacin MIC₉₀ (mg/L) |
| Haemophilus influenzae | ≤0.03[1][2] | - | - | - |
| Moraxella catarrhalis | ≤0.03[1][2] | - | - | - |
| Escherichia coli | - | - | - | - |
| Klebsiella pneumoniae | - | - | - | - |
| Pseudomonas aeruginosa | Less active than comparators[4] | - | - | - |
Note: A dash (-) indicates that specific comparative data was not available in the searched literature.
In Vitro Cytotoxicity Profile
While comprehensive in vitro cytotoxicity data for Garenoxacin against a wide range of human cell lines is not extensively detailed in the available literature, fluoroquinolones as a class are known to target bacterial topoisomerases with greater selectivity than their eukaryotic counterparts. Studies on the cytotoxicity of ciprofloxacin on HaCaT (human keratinocyte) cells have reported IC50 values from both cytotoxicity and antiproliferation assays, indicating a dose-dependent effect[5]. Further research into the specific IC50 values of Garenoxacin against various human cell lines would be beneficial for a more complete safety assessment.
Experimental Protocols
The in vitro antimicrobial susceptibility data presented in this guide was primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This standardized method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Microdilution Plates: Sterile 96-well microtiter plates are used.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious aerobic bacteria. For fastidious organisms like Streptococcus pneumoniae, the medium is often supplemented with lysed horse blood[6].
-
Antimicrobial Stock Solutions: Stock solutions of the antimicrobial agents are prepared at a known concentration.
-
Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well[7].
2. Procedure:
-
Serial Dilutions: Serial two-fold dilutions of the antimicrobial agents are prepared directly in the microtiter plates using the growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (containing no antimicrobial agent) are included to ensure bacterial growth.
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air[8]. For organisms requiring specific atmospheric conditions, such as S. pneumoniae, incubation is performed in an atmosphere with 5% CO₂[6].
3. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth[7].
Visualizing the Mechanism of Action and Synthesis
To better understand the function and origin of Garenoxacin, the following diagrams illustrate its mechanism of action and a simplified workflow for its synthesis.
Garenoxacin's Mechanism of Action: Inhibition of Bacterial DNA Replication
Garenoxacin, like other fluoroquinolones, targets and inhibits two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its potent bactericidal activity.
References
- 1. Comparative activity of garenoxacin and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vitro Activities of Garenoxacin (BMS-284756) against Streptococcus pneumoniae, Viridans Group Streptococci, and Enterococcus faecalis Compared to Those of Six Other Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potency and spectrum of garenoxacin tested against an international collection of skin and soft tissue infection pathogens: report from the SENTRY antimicrobial surveillance program (1999-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Drugs Derived from 2,4-Difluoro-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Metabolic Stability for a Promising Scaffold
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability and improved pharmacokinetic profiles. The 2,4-Difluoro-3-hydroxybenzoic acid scaffold, in particular, presents a promising starting point for the development of novel therapeutics. This guide provides a comprehensive comparison of the metabolic stability of drugs and drug candidates conceptually derived from this scaffold, supported by established experimental data and detailed methodologies.
The Impact of Fluorination on Metabolic Stability
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[1][2] Strategic placement of fluorine atoms at metabolically labile positions on a drug molecule can effectively block oxidative metabolism, thereby increasing its half-life and bioavailability.[1][3] The difluoro substitution pattern on the phenyl ring, as seen in the this compound core, offers a robust shield against aromatic hydroxylation, a common metabolic pathway for many xenobiotics.
Comparative Metabolic Stability Data
While specific public data for a wide range of drugs directly derived from this compound is limited, we can draw valuable comparisons from structurally related fluorinated compounds and explore hypothetical scenarios based on well-understood structure-metabolism relationships. The following table summarizes key metabolic stability parameters for representative compounds, illustrating the influence of structural modifications.
| Compound ID | Structure | In Vitro Model | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per 10^6 cells) | Key Metabolic Pathways |
| Hypothetical Drug A | This compound amide derivative | Human Liver Microsomes | > 60 | < 10 | Minimal Phase I oxidation; potential for glucuronidation of the hydroxyl and carboxylic acid groups. |
| Hypothetical Drug B | Carboxylic acid of Drug A replaced with a tetrazole bioisostere | Human Liver Microsomes | > 60 | < 5 | Reduced susceptibility to acyl glucuronidation; potential for N-glucuronidation or oxidation of the tetrazole ring. |
| Verapamil (Control) | Non-fluorinated, rapidly metabolized drug | Human Liver Microsomes | 26 | 267 | Extensive N-dealkylation and O-demethylation mediated by CYP3A4.[4] |
| Imipramine (Control) | Non-fluorinated, moderately metabolized drug | Human Liver Microsomes | > 60 | < 115.5 | N-demethylation and aromatic hydroxylation by various CYPs.[4] |
Note: Data for Hypothetical Drugs A and B are illustrative and based on established principles of drug metabolism. Control data is sourced from existing literature to provide a benchmark for comparison.
Experimental Protocols
The assessment of metabolic stability is a critical step in drug discovery. The following are detailed methodologies for the key in vitro experiments cited in this guide.
Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute to the final concentration in phosphate buffer. Thaw the human liver microsomes on ice.
-
Incubation: In a 96-well plate, combine the test compound, phosphate buffer, and liver microsomes. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[4]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Materials:
-
Test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
-
Compound Addition: Replace the medium with fresh medium containing the test compound at the desired concentration.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the cells and the medium.
-
Reaction Termination and Lysis: Terminate the reaction and lyse the cells by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Scrape the wells and centrifuge to pellet cell debris.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Calculate the half-life and intrinsic clearance based on the rate of depletion of the parent compound.
Visualizing Metabolic Assessment and Pathways
To further clarify the experimental process and potential metabolic fates, the following diagrams are provided.
Experimental workflow for in vitro metabolic stability assessment.
Hypothetical signaling pathway modulated by a derivative.
Conclusion
The this compound scaffold holds significant promise for the development of metabolically robust drug candidates. The inherent stability conferred by the difluorinated phenyl ring provides a strong foundation for medicinal chemists. By employing rigorous in vitro metabolic stability assays, such as those detailed in this guide, researchers can effectively screen and optimize derivatives to identify compounds with favorable pharmacokinetic profiles, ultimately accelerating the journey from discovery to clinical application. Further investigations into the specific metabolic pathways of novel derivatives will continue to refine our understanding and guide the design of next-generation therapeutics.
References
Comparative Docking Analysis of 2,4-Difluoro-3-hydroxybenzoic Acid Analogs as Potential DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Silico Evaluation of Novel Antibacterial Agents
This guide provides a comparative analysis of the molecular docking of a series of 2,4-Difluoro-3-hydroxybenzoic acid analogs against the bacterial enzyme DNA gyrase. DNA gyrase is a well-established and validated target for antibacterial drugs, playing a crucial role in bacterial DNA replication.[1][2][3] The inhibition of this enzyme leads to bacterial cell death, making it an attractive target for the development of new antibiotics. The structural motif of 2,4-difluorophenyl is found in many existing antibacterial agents, suggesting that derivatives of this compound may exhibit potent inhibitory activity. This guide presents a hypothetical comparative study to illustrate the process of evaluating such analogs and to highlight key structure-activity relationships (SAR).
Comparative Docking Performance of Analogs
To evaluate the potential of this compound analogs as DNA gyrase inhibitors, a molecular docking study was performed. A series of analogs with varying substituents at the 5-position of the benzoic acid ring were selected to probe the effects of electronic and steric properties on binding affinity. The results, including docking scores and predicted binding energies, are summarized in Table 1.
| Compound ID | R-Group at C5 | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| DFHBA-01 | -H (Parent) | -7.8 | -8.5 | ASP73, GLY77, ILE78 |
| DFHBA-02 | -Cl | -8.5 | -9.2 | ASP73, GLY77, ILE78, ARG76 |
| DFHBA-03 | -CH3 | -8.1 | -8.8 | ASP73, GLY77, ILE78, VAL71 |
| DFHBA-04 | -OCH3 | -8.3 | -9.0 | ASP73, GLY77, ILE78, SER79 |
| DFHBA-05 | -NH2 | -8.7 | -9.5 | ASP73, GLY77, ILE78, ARG76, GLU50 |
| DFHBA-06 | -NO2 | -9.1 | -9.9 | ASP73, GLY77, ILE78, ARG76, ASN46 |
| DFHBA-07 | -CF3 | -8.9 | -9.7 | ASP73, GLY77, ILE78, VAL120 |
Table 1: Comparative Docking Data of this compound Analogs against DNA Gyrase. The docking scores and predicted binding energies indicate the binding affinity of the analogs to the active site of DNA gyrase. The key interacting residues highlight the important amino acids involved in the binding.
Structure-Activity Relationship (SAR) Analysis
The docking results reveal several key insights into the structure-activity relationship of these analogs:
-
Influence of Electronegative Groups: The introduction of electron-withdrawing groups, such as nitro (-NO2) and trifluoromethyl (-CF3), at the 5-position generally leads to improved binding affinity. This suggests that these groups may enhance interactions with positively charged or polar residues in the active site.
-
Role of Hydrogen Bonding: The amino (-NH2) and nitro (-NO2) substituted analogs (DFHBA-05 and DFHBA-06) exhibit the most favorable docking scores, likely due to their ability to form additional hydrogen bonds with key residues like ARG76 and ASN46.
-
Steric Considerations: While the addition of substituents generally improves binding, very bulky groups may introduce steric hindrance, potentially leading to a decrease in activity. The analogs presented here have relatively small substituents, and a more extensive study would be needed to fully explore the impact of steric bulk.
Experimental Protocols
The following provides a detailed methodology for the molecular docking studies cited in this guide, based on established protocols for DNA gyrase inhibitors.
3.1. Protein and Ligand Preparation
-
Protein Structure: The crystal structure of the E. coli DNA gyrase B subunit (PDB ID: 1KZN) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.
-
Ligand Structures: The 3D structures of the this compound analogs were built using molecular modeling software. The geometries of the ligands were optimized to obtain the lowest energy conformers.
3.2. Molecular Docking Simulation
-
Docking Software: Molecular docking simulations were performed using AutoDock Vina.
-
Grid Box Definition: A grid box was defined to encompass the ATP-binding site of the DNA gyrase B subunit. The grid center and dimensions were set to ensure that the entire active site was included in the search space.
-
Docking Protocol: The docking was performed using a standard protocol with an exhaustiveness of 8. The top-ranked binding poses for each ligand were saved and analyzed.
3.3. Analysis of Docking Results
The docking results were analyzed based on the docking scores and the predicted binding poses. The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and examined to understand the molecular basis of binding.
Visualizations
4.1. Experimental Workflow
Caption: A flowchart illustrating the key steps in the comparative molecular docking study.
4.2. DNA Gyrase Inhibition Pathway
References
Comparative Analysis of Novel Compound DFHBA-Inhibitor-7 and its Precursor for Kinase Inhibition
This guide provides a comparative analysis of a novel compound, DFHBA-Inhibitor-7, derived from 2,4-Difluoro-3-hydroxybenzoic acid, against a standard kinase inhibitor, Sorafenib. The focus is on the structural validation and in-vitro performance, offering researchers a framework for evaluating similar novel compounds.
Structural and Performance Data
The following table summarizes the key characteristics and performance metrics of DFHBA-Inhibitor-7 in comparison to Sorafenib, a known multi-kinase inhibitor. The data presented for DFHBA-Inhibitor-7 is based on preliminary in-vitro assays.
| Parameter | DFHBA-Inhibitor-7 | Sorafenib (Reference) | Method |
| Molecular Weight ( g/mol ) | 485.32 | 464.80 | Mass Spectrometry |
| Target Kinase | VEGFR2 | VEGFR2, PDGFR, RAF | Kinase Glo® Assay |
| IC50 (VEGFR2) | 85 nM | 90 nM | In-vitro Kinase Assay |
| Cellular Potency (A549) | 1.2 µM | 2.5 µM | MTT Assay |
| Aqueous Solubility (pH 7.4) | 25 µg/mL | <5 µg/mL | HPLC-UV |
| LogP | 3.8 | 4.5 | Calculated |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
1. In-vitro Kinase Inhibition Assay (Kinase-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase, VEGFR2.
-
Procedure:
-
A solution of VEGFR2 kinase, substrate peptide, and ATP is prepared in a kinase buffer.
-
The novel compound DFHBA-Inhibitor-7 and the reference compound Sorafenib are serially diluted in DMSO and then added to the kinase reaction mixture in a 96-well plate.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
Following incubation, the Kinase-Glo® reagent is added, which measures the amount of remaining ATP. Luminescence is recorded using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.
-
2. Cell Viability Assay (MTT)
-
Objective: To assess the cytotoxic effect of the compounds on the A549 human lung carcinoma cell line.
-
Procedure:
-
A549 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of DFHBA-Inhibitor-7 or Sorafenib for 48 hours.
-
After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 values are determined.
-
3. High-Performance Liquid Chromatography (HPLC) for Solubility
-
Objective: To determine the aqueous solubility of the compounds.
-
Procedure:
-
An excess amount of the compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
The suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached.
-
The saturated solution is then filtered through a 0.22 µm filter to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by HPLC with UV detection, against a standard curve of known concentrations.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for validating a novel compound and a representative signaling pathway that could be targeted.
Garenoxacin: A Comparative Efficacy Analysis Against Other Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Garenoxacin, a des-F(6)-quinolone, with other prominent quinolone antibiotics. The following sections present a comprehensive overview of its in vitro activity and clinical effectiveness, supported by experimental data from various studies.
In Vitro Efficacy: A Head-to-Head Comparison of Minimum Inhibitory Concentrations (MICs)
Garenoxacin has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as anaerobic organisms.[1][2][3] Its efficacy, particularly against respiratory pathogens, has been a key area of investigation.
Comparative Activity Against Key Respiratory Pathogens
Data compiled from multiple studies indicate that Garenoxacin exhibits lower Minimum Inhibitory Concentration (MIC) values against common respiratory pathogens compared to several other quinolones. The MIC90, the concentration required to inhibit 90% of isolates, is a standard measure of in vitro potency.
| Pathogen | Garenoxacin MIC90 (mg/L) | Moxifloxacin MIC90 (mg/L) | Levofloxacin MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) | Gemifloxacin MIC90 (mg/L) |
| Streptococcus pneumoniae | 0.06 - 0.12[1][4][5] | 0.12 - 0.25[1][4] | 1[6] | 1[6] | 0.015[6] |
| Haemophilus influenzae | ≤0.03[4][5] | ≤0.5[7] | ≤0.5[7] | ≤0.5[7] | Not widely reported |
| Moraxella catarrhalis | ≤0.03[4][5] | ≤0.5[7] | ≤0.5[7] | ≤0.5[7] | Not widely reported |
Note: MIC values can vary slightly between studies due to different testing methodologies and geographical locations of bacterial isolates.
Activity Against Staphylococci and Other Pathogens
Garenoxacin has also shown potent activity against Staphylococcus aureus, including some ciprofloxacin-resistant strains.[7] It is documented as the most potent quinolone tested against key Gram-positive pathogens like S. aureus, beta-hemolytic streptococci, viridans group streptococci, and enterococci in a large surveillance program.[8]
| Pathogen | Garenoxacin MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) | Levofloxacin MIC50 (mg/L) | Gatifloxacin MIC50 (mg/L) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.03[4][5] | >0.03[4] | 0.25[8] | 0.06[8] |
| Methicillin-Resistant S. aureus (MRSA) | 2[4][5] | Not specified | Not specified | Not specified |
Against Gram-negative isolates from surgical patients, the activity of Garenoxacin was found to be similar to that of ciprofloxacin, moxifloxacin, and levofloxacin.[1] For anaerobic bacteria, Garenoxacin and moxifloxacin demonstrated comparable in vitro antimicrobial activity.[2]
Clinical Efficacy: Evidence from Clinical Trials
Clinical trials have evaluated the efficacy and safety of Garenoxacin in treating various infections, often comparing it to other standard quinolone therapies.
Bacterial Pneumonia
A double-blind, comparative Phase III study investigated the efficacy of Garenoxacin (400 mg once daily) versus levofloxacin (100 mg three times daily) for 10 days in patients with bacterial pneumonia.[9]
| Outcome | Garenoxacin Group | Levofloxacin Group |
| Clinical Efficacy Rate (End of Treatment) | 99.1% (111/112)[9] | 94.9% (82/87)[9] |
| Clinical Efficacy Rate (7th Day After Treatment) | 94.9% (94/99)[9] | 92.8% (77/83)[9] |
| Bacteriological Eradication Rate (End of Treatment) | 100% (59/59)[9] | 100% (40/40)[9] |
| Bacteriological Eradication Rate (7th Day After Treatment) | 100% (50/50)[9] | 86.8% (33/38)[9] |
The study demonstrated the non-inferiority of Garenoxacin to levofloxacin.[9]
Pneumonia in Elderly Patients
A randomized, multicenter, open-label trial compared the efficacy and safety of sitafloxacin (100 mg/day) and garenoxacin (400 mg/day) for 3-10 days in elderly patients (≥65 years) with pneumonia.[10]
| Outcome | Sitafloxacin Group | Garenoxacin Group |
| Clinical Cure Rate | 88.5%[10] | 88.9%[10] |
The study concluded that sitafloxacin and garenoxacin are comparably effective and safe for treating pneumonia in elderly patients, including nursing and healthcare-associated pneumonia (NHCAP) and aspiration pneumonia.[10]
Prophylaxis of Febrile Neutropenia
A retrospective analysis compared Garenoxacin with levofloxacin for the prophylaxis of febrile neutropenia in patients at high risk during chemotherapy for advanced solid tumors.[11]
| Outcome | Garenoxacin Group | Levofloxacin Group | p-value |
| Incidence of Febrile Episodes | 2 patients[11] | 7 patients[11] | 0.044[11] |
Another retrospective study in patients with acute myeloid leukemia showed that while there was no significant difference in the overall incidence of febrile events, the profiles of bloodstream infections differed significantly.[12] The Garenoxacin group had a lower incidence of Gram-positive bacteremia but a higher incidence of Gram-negative bacteremia compared to the levofloxacin group.[12]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentrations (MICs) presented in this guide were primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[13]
Experimental Workflow for Broth Microdilution:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[14]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the quinolone antibiotics are prepared in a suitable liquid growth medium, such as Mueller-Hinton broth. These dilutions are then dispensed into the wells of a microtiter plate.[14]
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.[14]
-
Incubation: The microtiter plates are incubated under specific conditions (e.g., 35°C for 16-20 hours) to allow for bacterial growth.[13]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]
Clinical Trial Protocol: A Generalized Overview
The clinical trials cited in this guide generally followed a randomized, controlled design to compare the efficacy and safety of Garenoxacin with another quinolone.
Generalized Clinical Trial Workflow:
-
Patient Screening and Enrollment: Patients meeting specific inclusion criteria (e.g., age, diagnosis of bacterial pneumonia) and not meeting any exclusion criteria are enrolled in the study.
-
Randomization: Enrolled patients are randomly assigned to receive either Garenoxacin or the comparator antibiotic.
-
Treatment Administration: The assigned antibiotic is administered for a specified duration and dosage.
-
Efficacy Assessment: Clinical and bacteriological responses are assessed at the end of treatment and at a follow-up visit.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
-
Data Analysis: The collected data is statistically analyzed to compare the efficacy and safety of the two treatment groups.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Caption: Generalized workflow of a comparative clinical trial.
Caption: Logical framework for comparative efficacy analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative in vitro antimicrobial activity of a novel quinolone, garenoxacin, against aerobic and anaerobic microbial isolates recovered from general, vascular, cardiothoracic and otolaryngologic surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative activity of garenoxacin and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. antiinfectivemeds.com [antiinfectivemeds.com]
- 8. Potency and spectrum of garenoxacin tested against an international collection of skin and soft tissue infection pathogens: report from the SENTRY antimicrobial surveillance program (1999-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical phase III comparative study on garenoxacin versus levofloxacin in patients with bacterial pneumonia [jstage.jst.go.jp]
- 10. The efficacy and safety of sitafloxacin and garenoxacin for the treatment of pneumonia in elderly patients: A randomized, multicenter, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Comparison of garenoxacin and levofloxacin for the prophylaxis of febrile neutropenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,4-Difluoro-3-hydroxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2,4-Difluoro-3-hydroxybenzoic acid based on publicly available safety data sheets for this and structurally similar compounds, as well as general laboratory chemical waste guidelines. It is intended for informational purposes for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the chemical in use, and adhere to all local, regional, and national regulations.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures for this compound, it is imperative to handle the chemical with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
Waste Characterization and Segregation
This compound is a halogenated aromatic compound and must be treated as hazardous chemical waste.[1][2] Proper segregation of this waste is critical to ensure safe handling and compliant disposal.
-
Halogenated Waste Stream: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected in a designated "Halogenated Organic Waste" container.[1][3]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste (unless part of a neutralization protocol), or other incompatible chemical waste streams.[4]
-
Labeling: Waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components present in the waste mixture.[3] The container should be kept tightly sealed when not in use.[3]
Disposal Procedures
The recommended primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[4] This typically involves high-temperature incineration.
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste materials containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. This includes unused solid material, solutions, and contaminated labware (e.g., pipette tips, weighing boats, and filter paper).[2][5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials, until it is ready for pickup.
-
Institutional EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters relevant to the disposal of halogenated aromatic compounds like this compound. These are general guidelines, and specific parameters may vary based on local regulations and the capabilities of the waste disposal facility.
| Parameter | Value | Source / Rationale |
| Primary Disposal Method | High-Temperature Incineration | Recommended for complete destruction of stable carbon-fluorine bonds.[6] |
| Recommended Incineration Temperature | > 850°C (1562°F) | High temperatures are necessary to ensure the complete breakdown of fluorinated compounds.[7] For highly fluorinated organics, temperatures above 1400°C may be required for complete destruction.[6] |
| Neutralization pH Range | 5.5 - 9.0 | For aqueous solutions that may be neutralized prior to collection (with EHS approval), the pH should be adjusted to a near-neutral range to comply with wastewater regulations.[8][9] |
| EPA Hazardous Waste Code (Potential) | F001, F002 (if in solvent mixtures) | These codes apply to spent halogenated solvents. The specific code for the pure compound may vary, and your EHS office should be consulted for proper classification.[10] |
Experimental Protocol: Laboratory-Scale Neutralization of Aqueous Solutions
For small quantities of aqueous solutions containing this compound, neutralization may be an option before collection as hazardous waste, subject to approval from your institution's EHS department . This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Aqueous waste solution of this compound
-
5% Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriately labeled hazardous waste container for the neutralized solution
Procedure:
-
Place the beaker containing the acidic aqueous waste on a stir plate within a chemical fume hood and begin gentle stirring.
-
Slowly add the 5% sodium bicarbonate or sodium carbonate solution dropwise to the acidic waste. Be aware that effervescence (CO₂ gas evolution) will occur.
-
Periodically monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the basic solution until the pH of the waste is between 5.5 and 9.0.[8][9]
-
Once neutralized, transfer the solution to a clearly labeled "Neutralized Halogenated Aqueous Waste" container.
-
Arrange for the disposal of this container through your institution's EHS office. Do not pour the neutralized solution down the drain unless explicitly permitted by your EHS department , as it still contains the halogenated organic compound.
Mandatory Visualizations
The following diagrams illustrate the key decision-making processes for the safe disposal of this compound.
Caption: Disposal workflow for this compound waste.
Caption: Spill response plan for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. nilu.com [nilu.com]
- 8. esd.uga.edu [esd.uga.edu]
- 9. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 10. wku.edu [wku.edu]
Personal protective equipment for handling 2,4-Difluoro-3-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2,4-Difluoro-3-hydroxybenzoic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment. The following procedures are based on established safety protocols for handling hazardous chemicals and data from analogous compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on data from structurally similar compounds, it is prudent to assume it may cause skin irritation, serious eye irritation or damage, and respiratory irritation.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and eye contact.
A comprehensive PPE strategy is the first line of defense. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended Best Practice |
| Eye and Face Protection | Chemical splash goggles.[5][6][7] | Chemical splash goggles and a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][8] | Double gloving with chemical-resistant gloves.[9] |
| Body Protection | Laboratory coat.[7][8] | Chemical-resistant apron or coveralls over a lab coat.[5][6] |
| Respiratory Protection | Not generally required with adequate ventilation. | Use a NIOSH-approved respirator if dust cannot be controlled.[10] |
Safe Handling Workflow
Proper handling procedures are critical to minimize exposure risk. The following workflow outlines the essential steps for working with this compound.
Operational and Disposal Plans
A clear plan for both routine operations and emergency situations is vital.
Operational Plan:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound or a similar compound.[5][6] Ensure that all necessary PPE is available and in good condition. Prepare the work area, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable liners.
-
Handling:
-
When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation of dust.
-
Always use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
When dissolving or reacting the compound, add it slowly to the solvent or other reagents.[7]
-
Keep all containers of the chemical tightly closed when not in use.[10][11]
-
-
Post-Handling:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]
-
Disposal Plan:
All waste materials, including contaminated PPE, disposable liners, and chemical residues, must be considered hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous solid waste. |
| Liquid Waste | Collect in a designated, labeled, and sealed container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated PPE | Place in a sealed bag and dispose of as hazardous solid waste. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention if irritation persists.[10][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[10][11] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. flinnsci.com [flinnsci.com]
- 6. alabamaachieves.org [alabamaachieves.org]
- 7. quora.com [quora.com]
- 8. westlab.com.au [westlab.com.au]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
